8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVPSKLFGVMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide details two primary synthetic routes: a cyclization pathway commencing with 2-aminopyridine and a Vilsmeier-Haack formylation pathway starting from 8-bromoimidazo[1,2-a]pyridine. This document is intended to be a practical resource, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the successful synthesis of this target compound.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities. The specific functionalization of this core structure is crucial for modulating its pharmacological profile. This compound serves as a key intermediate, with the bromine atom providing a handle for further cross-coupling reactions and the aldehyde group enabling a variety of subsequent chemical transformations. This guide outlines the two most viable synthetic strategies for its preparation.
Synthetic Pathways
Two principal synthetic pathways have been identified for the synthesis of this compound.
-
Pathway 1: Cyclization of 2-Amino-3-bromopyridine This approach involves the initial synthesis of 2-amino-3-bromopyridine followed by a cyclocondensation reaction with a suitable three-carbon synthon, such as 2-bromomalonaldehyde.
-
Pathway 2: Vilsmeier-Haack Formylation of 8-Bromoimidazo[1,2-a]pyridine This pathway begins with the synthesis of the 8-bromoimidazo[1,2-a]pyridine core, which is then formylated at the C-3 position using the Vilsmeier-Haack reaction.
The following sections provide detailed experimental procedures for each pathway.
Pathway 1: Cyclization of 2-Amino-3-bromopyridine
This pathway is a convergent synthesis that builds the imidazo[1,2-a]pyridine ring system from a substituted pyridine precursor.
Synthesis of Starting Material: 2-Amino-3-bromopyridine
The synthesis of 2-amino-3-bromopyridine is a critical first step in this pathway and can be achieved through the bromination of 2-aminopyridine.
Experimental Protocol: Bromination of 2-Aminopyridine [1][2]
-
Materials:
-
2-Aminopyridine
-
Liquid Bromine
-
Acetic Acid
-
Organic Solvent (e.g., as specified in the patent)
-
Sodium Hydroxide solution
-
Water
-
-
Procedure:
-
Dissolve 2-aminopyridine in an appropriate organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 0°C with stirring.
-
Slowly add half of the total volume of liquid bromine dropwise. The rate of addition should be carefully controlled (e.g., 1 drop every 5-7 seconds).
-
After the initial addition, warm the reaction mixture to 10-20°C.
-
Add acetic acid dropwise at a controlled rate (e.g., 1 drop every 3-4 seconds).
-
Cool the reaction mixture back down to below 0°C.
-
Add the remaining half of the liquid bromine dropwise.
-
Warm the mixture to 50-60°C and maintain this temperature for 0.5-1.5 hours to allow the reaction to go to completion.
-
After the reaction period, cool the mixture and neutralize it by adding sodium hydroxide solution until the pH is neutral.
-
Add water to the mixture and perform a liquid-liquid extraction (typically three times).
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude 2-amino-3-bromopyridine.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
| Purity | High Purity | [1][2] |
| Yield | High Yield | [1][2] |
| By-products | Minimal | [1][2] |
Synthesis of this compound via Cyclization
This step involves the cyclocondensation of 2-amino-3-bromopyridine with 2-bromomalonaldehyde. The following protocol is adapted from the synthesis of the 6-bromo isomer.[3]
Experimental Protocol: Cyclocondensation Reaction [3]
-
Materials:
-
2-Amino-3-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a solution of 2-amino-3-bromopyridine in acetonitrile, add 2-bromomalonaldehyde.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate and petroleum ether to afford this compound.
-
Quantitative Data (for 6-bromo isomer):
| Parameter | Value | Reference |
| Yield | 53% | [3] |
Characterization Data (for 6-bromo isomer): [3]
-
¹H NMR (300 MHz, DMSO-d6): δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H).
-
MS (m/z): 226 (M + 1)⁺.
Pathway 2: Vilsmeier-Haack Formylation of 8-Bromoimidazo[1,2-a]pyridine
This pathway involves the direct formylation of the pre-formed 8-bromoimidazo[1,2-a]pyridine ring system.
Synthesis of Starting Material: 8-Bromoimidazo[1,2-a]pyridine
The synthesis of 8-bromoimidazo[1,2-a]pyridine can be achieved through the cyclization of 2-amino-3-bromopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.
Experimental Protocol: Synthesis of 8-Bromoimidazo[1,2-a]pyridine (General Procedure)
-
Materials:
-
2-Amino-3-bromopyridine
-
Chloroacetaldehyde (or its diethyl acetal)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., NaHCO₃, K₂CO₃)
-
-
Procedure:
-
Dissolve 2-amino-3-bromopyridine in a suitable solvent.
-
Add chloroacetaldehyde (or chloroacetaldehyde diethyl acetal, which would require acidic workup to hydrolyze the acetal).
-
Add a base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and work up accordingly (e.g., extraction, precipitation).
-
Purify the crude product by recrystallization or column chromatography.
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[4][5][6]
Experimental Protocol: Vilsmeier-Haack Formylation [1][4]
-
Materials:
-
8-Bromoimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium Acetate
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent in situ. Alternatively, pre-formed (Chloromethylene)dimethyliminium Chloride can be used.
-
To a solution of 8-bromoimidazo[1,2-a]pyridine in DMF, add the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours).
-
After the reaction is complete, cool the mixture to 0°C and add a solution of sodium acetate in water.
-
Stir for a short period at 0°C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
-
Quantitative Data (General Vilsmeier-Haack Reaction):
| Parameter | Value | Reference |
| Yield | 77% | [1] |
Visualization of Synthetic Pathways
Pathway 1: Cyclization
Caption: Synthesis of this compound via Cyclization.
Pathway 2: Vilsmeier-Haack Formylation
Caption: Synthesis of this compound via Vilsmeier-Haack Formylation.
Conclusion
This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Both the cyclization and Vilsmeier-Haack formylation routes offer viable methods for obtaining this important synthetic intermediate. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols, adapted from established literature procedures for closely related compounds, offer a solid foundation for researchers to successfully synthesize the target molecule. Further optimization of reaction conditions for the specific substrate is recommended to achieve maximum yields and purity.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on closely related compounds and computational predictions.
Table 1: General and Predicted Physicochemical Properties
| Property | Value/Description | Source(s) |
| Molecular Formula | C₈H₅BrN₂O | [6][7][8] |
| Molecular Weight | 225.04 g/mol | [6] |
| CAS Number | 1232038-99-1 | [6][8] |
| Appearance | Orange or brown solid | [8] |
| Purity | Typically ≥95-97% | [9][10] |
| Storage Conditions | 0-8 °C, protected from moisture | [8][9] |
| Predicted XlogP | 2.2 | [7] |
| Melting Point | Data not available. The precursor, 8-bromoimidazo[1,2-a]pyridine, has a melting point of 70-75 °C. A related chlorinated analog, 8-bromo-6-chloroimidazo[1,2-a]pyridine, melts at 127-139 °C.[11] | |
| Solubility | No specific data available. Likely soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents. | |
| pKa | No data available. |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet).Aromatic protons: Signals in the range of 7.0-9.7 ppm, with coupling constants characteristic of the pyridine and imidazole ring systems. The proton at position 5 is expected to be the most deshielded. |
| ¹³C NMR | Aldehyde carbon (CHO): ~180 ppm.Aromatic carbons: Signals in the range of 115-160 ppm. The carbon bearing the bromine (C8) and the carbons of the imidazole ring will have characteristic shifts. |
| IR Spectroscopy | Carbonyl stretch (C=O): A strong absorption band around 1660-1690 cm⁻¹.Aromatic C-H stretch: Above 3000 cm⁻¹.C=N and C=C stretching: In the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | [M]+•: Expected at m/z 224 and 226 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Experimental Protocols
The synthesis of this compound can be achieved through the formylation of 8-bromoimidazo[1,2-a]pyridine. The Vilsmeier-Haack reaction is a standard and effective method for this transformation.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the formylation of imidazo[1,2-a]pyridines.[13][14][15][16]
Materials:
-
8-bromoimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.
Visualizations
General Synthetic Pathway
Caption: Synthetic route to the target compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the formylation process.
Role as a Synthetic Intermediate
Caption: Potential for diverse chemical transformations.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physicochemical properties are scarce, this guide provides a solid foundation based on available information for related compounds and established synthetic methodologies. The dual reactivity of the aldehyde and bromo functionalities makes it a versatile intermediate for creating diverse chemical libraries for drug discovery and materials science. Further research is warranted to fully characterize this compound and explore its biological activity.
References
- 1. 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde|CAS 1194375-12-6 [benchchem.com]
- 2. 8-Bromoimidazo[1,2-A]Pyridine-2-Carbaldehyde [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Page loading... [wap.guidechem.com]
- 7. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde|CAS 1232038-99-1 [rlavie.com]
- 9. chemimpex.com [chemimpex.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from closely related analogs and predictive models to offer a robust profile for research and development purposes.
Spectroscopic Data
The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H NMR Spectroscopic Data
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.2 - 8.4 | s | - |
| H-5 | 9.4 - 9.6 | d | ~7.0 |
| H-6 | 7.0 - 7.2 | t | ~7.0 |
| H-7 | 7.6 - 7.8 | d | ~7.0 |
| CHO | 9.9 - 10.1 | s | - |
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Carbon | Estimated Chemical Shift (ppm) |
| C-2 | 145 - 147 |
| C-3 | 120 - 122 |
| C-5 | 128 - 130 |
| C-6 | 115 - 117 |
| C-7 | 130 - 132 |
| C-8 | 110 - 112 |
| C-8a | 140 - 142 |
| CHO | 185 - 187 |
Infrared (IR) Spectroscopy
Experimental IR spectra for this compound have not been reported in the reviewed literature. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | Stretch | 1680 - 1710 | Strong |
| C-H (aldehyde) | Stretch | 2720 - 2820 | Medium |
| C=N (imidazole ring) | Stretch | 1630 - 1660 | Medium to Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-H (aromatic) | Bending (out-of-plane) | 750 - 900 | Strong |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
While experimental mass spectra are not widely available, predicted mass-to-charge ratios (m/z) for various adducts of this compound can be found in databases such as PubChem. This information is crucial for mass spectrometry-based identification.[1]
Table 4: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.9658 |
| [M+Na]⁺ | 246.9477 |
| [M+K]⁺ | 262.9217 |
| [M-H]⁻ | 222.9512 |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general and adaptable method for the synthesis of related 3-formyl-imidazo[1,2-a]pyridines has been reported. The following procedure for the synthesis of the 6-bromo isomer can be modified by using the appropriate starting material, 2-amino-3-bromopyridine, to yield the 8-bromo target compound.
General Procedure for the Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde:
To a solution of 2-amino-5-bromopyridine (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (5 mL), 2-bromomalonaldehyde (1.2 mmol) is added. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic strategy for this compound. While direct experimental data remains elusive in the public domain, the provided estimations and analogous protocols offer a valuable starting point for researchers in the fields of medicinal chemistry and drug development. Further experimental work is necessary to confirm the precise spectroscopic data and optimize the synthetic methodology.
References
A Technical Guide to the Biological Activity Screening of 8-Bromoimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and known biological activities associated with the imidazo[1,2-a]pyridine scaffold, with a specific focus on the potential of 8-bromo substituted derivatives. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
While extensive research exists for the broader class of imidazo[1,2-a]pyridines, comprehensive screening data specifically for 8-bromo derivatives remains an emerging area of investigation. This guide synthesizes available data on structurally related analogues to provide a predictive framework for screening 8-bromo derivatives and details the essential experimental protocols required for their evaluation.
Overview of Biological Activities and Screening Strategy
The introduction of a bromine atom at the C8 position of the imidazo[1,2-a]pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. The screening cascade for these derivatives typically begins with broad primary assays to identify activity, followed by more specific secondary assays to determine potency and mechanism of action.
Caption: A general workflow for the synthesis and biological screening of novel compounds.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2]
Key Signaling Pathways
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth and survival. Many imidazo[1,2-a]pyridine compounds have been found to inhibit this pathway, leading to apoptosis in cancer cells.[1][3]
Caption: Imidazo[1,2-a]pyridines can inhibit the Akt/mTOR pathway, promoting apoptosis.
STAT3/NF-κB Pathway: This pathway is central to inflammatory responses that can promote cancer development. Certain derivatives suppress this pathway, reducing the expression of inflammatory proteins like iNOS and COX-2.[2]
Caption: Anti-inflammatory action via suppression of STAT3 and NF-κB pathways.
Quantitative Data: Anticancer Activity
While specific data for 8-bromo derivatives are not widely published, the following table summarizes the cytotoxic activity (IC50) of various imidazo[1,2-a]pyridine analogues against common cancer cell lines, demonstrating the scaffold's potential.
| Compound ID / Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Compound 12b [4] | 2,3-disubstituted | Hep-2 (Laryngeal) | 11 |
| HepG2 (Liver) | 13 | ||
| MCF-7 (Breast) | 11 | ||
| A375 (Melanoma) | 11 | ||
| IP-5 [5] | Trisubstituted | HCC1937 (Breast) | 45 |
| IP-6 [5] | Trisubstituted | HCC1937 (Breast) | 47.7 |
| Compound 6 [3] | Trisubstituted | A375 (Melanoma) | ~10 |
| HeLa (Cervical) | ~35 |
Antimicrobial Activity
The imidazo[1,2-a]pyridine nucleus is a promising framework for developing new antimicrobial agents to combat drug-resistant pathogens.[6] Screening for antimicrobial activity is typically performed using agar diffusion and broth microdilution methods to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.
Quantitative Data: Antimicrobial Activity
The table below presents MIC values for representative imidazo[1,2-a]pyridine derivatives against various bacterial strains. The data indicates that structural modifications can lead to potent antibacterial activity.
| Compound ID / Reference | Substitution Pattern | Bacterial Strain | MIC (µg/mL) |
| Compound 5h [6] | Chalcone derivative | S. aureus (ATCC) | 6.25 |
| S. aureus (Clinical) | 3.125 | ||
| Compound 17d [7] | Pyridine-Thiadiazole | Various | 0.5 |
| General Pyridine Salts [8] | N-alkylated pyridinium | S. aureus / E. coli | 0.02 - 6 (mM) |
| General Pyridine Deriv. [8] | Varied | Various | 31.25 - 62.5 |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the imidazo[1,2-a]pyridine scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
Quantitative Data: COX-2 Inhibition
Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs. The IC50 values for COX-2 inhibition by related heterocyclic compounds demonstrate the potential for potent and selective agents.
| Compound ID / Reference | Scaffold | COX-2 IC50 (µM) | Selectivity Index (SI) |
| LASSBio-1145 [1] | Imidazo[1,2-a]pyridine | 2.8 | Selective for COX-2 |
| Compound 3e [9] | 1,4-Benzoxazine | 0.57 | 242.4 |
| Compound C6 [10] | Isoxazole | 0.55 | 113.19 |
| Celecoxib (Standard) [9] | Pyrazole | 0.30 | >303 |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 8-bromoimidazo[1,2-a]pyridine derivatives (e.g., 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method is used for the preliminary screening of antimicrobial activity.
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration into each well. Include a positive control (standard antibiotic) and a negative control (solvent only).[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each well. A larger zone diameter indicates greater antimicrobial activity.[12]
Protocol 3: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare reagents as specified by a commercial kit (e.g., from Sigma-Aldrich). This includes reconstituting the human recombinant COX-2 enzyme, preparing the COX Assay Buffer, COX Probe, and Arachidonic Acid substrate solution.
-
Inhibitor Preparation: Dissolve the 8-bromoimidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired final test concentrations.
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and diluted test inhibitor to the appropriate wells. Include wells for a no-inhibitor control and a background control.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 25°C for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
- 12. botanyjournals.com [botanyjournals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Initial Reactivity Studies of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial reactivity studies concerning 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The unique arrangement of a reactive aldehyde group and a functionalizable bromine atom on the privileged imidazo[1,2-a]pyridine scaffold makes this compound a valuable starting material for the synthesis of a diverse range of complex molecules. This document summarizes key reactivity patterns, provides detailed experimental protocols for representative transformations, and presents quantitative data to inform synthetic strategies.
Core Reactivity Profile
The chemical behavior of this compound is primarily dictated by the reactivity of its two key functional groups: the aldehyde at the C3 position and the bromine atom at the C8 position. Initial studies and analogous literature suggest a dual reactivity profile, allowing for selective transformations at either site.
The aldehyde group is susceptible to a variety of nucleophilic additions and condensation reactions, providing a gateway to elongate the carbon skeleton and introduce new functional moieties. The bromo substituent , on the other hand, serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols and Data
This section details the experimental procedures for key reactions that characterize the reactivity of this compound.
Reactions Involving the Aldehyde Group
1. Knoevenagel Condensation:
The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a reliable method for the formation of a new carbon-carbon double bond at the C3 position.
Experimental Protocol:
A solution of the imidazo[1,2-a]pyridine-3-carbaldehyde derivative (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol is treated with a catalytic amount of a base (e.g., piperidine, triethylamine). The reaction mixture is stirred at room temperature or heated to reflux until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel.
Table 1: Knoevenagel Condensation of Imidazo[1,2-a]pyridine-3-carbaldehydes
| Aldehyde Derivative | Active Methylene Compound | Product | Yield (%) |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Malononitrile | 2-(Imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile | High |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Malononitrile | 2-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile | 92 |
Note: While a specific example with the 8-bromo substituent was not found in the initial literature screen, this general protocol is expected to be applicable.
Reactions Involving the Bromo Substituent
The bromine atom at the C8 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.
1. Suzuki-Miyaura Coupling:
This reaction is a powerful tool for the formation of carbon-carbon bonds between the imidazo[1,2-a]pyridine core and a wide range of organoboron reagents.
Experimental Protocol:
To a mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., dioxane/water), a base such as potassium phosphate (K₃PO₄, 2.0 eq) is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Heck Reaction:
The Heck reaction allows for the arylation or vinylation of the C8 position by coupling with an alkene.
Experimental Protocol:
A mixture of this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
3. Buchwald-Hartwig Amination:
This reaction facilitates the formation of a carbon-nitrogen bond, enabling the synthesis of 8-amino-substituted imidazo[1,2-a]pyridine derivatives.
Experimental Protocol:
A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction pathways and a general experimental workflow.
Caption: Key reactivity pathways of this compound.
Caption: General experimental workflow for reactivity studies.
Conclusion
This compound is a highly versatile and reactive scaffold. The presence of two distinct and addressable functional groups allows for a wide range of chemical transformations. The aldehyde at the C3 position serves as a key site for carbon-carbon bond formation through condensation and addition reactions, while the bromine at the C8 position is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The experimental protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable building block in their respective fields. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the discovery of novel therapeutics and functional materials.
Solubility Profile of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data on the solubility of this specific compound, this document outlines a predictive solubility profile based on its structural features and the general properties of imidazo[1,2-a]pyridine derivatives. Furthermore, this guide presents a detailed, generalized experimental protocol for determining the solubility of solid organic compounds in common laboratory solvents, a critical procedure for drug development and formulation studies.
Introduction
This compound is a substituted bicyclic heteroaromatic compound. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. Understanding the solubility of this compound in common solvents is therefore essential for its advancement in preclinical and clinical development.
This guide addresses the current knowledge gap regarding the solubility of this compound by providing a theoretical assessment and a practical framework for its experimental determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Appearance | Orange or brown solid | [2] |
| CAS Number | 1232038-99-1 | [1] |
| Predicted LogP | ~1.9 - 2.5 | Theoretical Estimation |
| Storage Conditions | 2-8°C, protected from light | [2] |
Predicted Solubility Profile
In the absence of experimentally determined solubility data for this compound, a qualitative prediction of its solubility in common solvents can be made based on its chemical structure. The molecule possesses a polar heterocyclic core, a hydrogen bond accepting aldehyde group, and a lipophilic bromophenyl moiety. This combination of features suggests a moderate to good solubility in polar aprotic solvents and limited solubility in non-polar and aqueous media.
Table 2 provides a predicted solubility profile. It is crucial to note that these are theoretical estimations and must be confirmed by experimental validation.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent that should effectively solvate the compound. |
| Acetone | Moderate | A polar aprotic solvent, but generally less effective than DMSO or DMF. |
| Methanol | Moderate to Low | A polar protic solvent; solubility will depend on the balance between polar interactions and the lipophilic character of the molecule. |
| Ethanol | Moderate to Low | Similar to methanol, a polar protic solvent. |
| Ethyl Acetate | Low | A moderately polar solvent; the compound's polarity might limit its solubility. |
| Water | Very Low | The presence of the lipophilic bromo-substituted ring is expected to significantly limit aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DMF, Acetone, Methanol, Ethanol, Ethyl Acetate, Water) of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard and sample preparations
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram.
Step-by-Step Procedure
-
Preparation of Samples:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Record the exact weight of the compound added.
-
Add a precise volume of the selected solvent to the vial.
-
Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure good initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.
-
Analyze the diluted sample solution using the same method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Logical Framework for Solubility Assessment
The solubility of an organic compound is governed by a set of hierarchical principles. The following diagram illustrates the logical flow for assessing and understanding the solubility of a compound like this compound.
Conclusion
While experimental data on the solubility of this compound remains to be published, this technical guide provides a foundational understanding for researchers. The predicted solubility profile suggests a preference for polar aprotic solvents, a common characteristic for many nitrogen-containing heterocyclic compounds. The detailed experimental protocol provided herein offers a standardized approach for obtaining reliable and reproducible solubility data, which is indispensable for the progression of this and other similar compounds in the drug discovery and development pipeline. It is strongly recommended that the theoretical predictions presented in this guide be validated through rigorous experimental investigation.
References
discovery and history of imidazo[1,2-a]pyridine synthesis
An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Synthesis
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic structure is a key feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][3][4] Several commercially available drugs, such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), feature this core structure, highlighting its therapeutic importance.[1][5]
The development of synthetic routes to this scaffold has a rich history, evolving from classical condensation reactions to highly efficient modern methodologies. This technical guide provides a comprehensive overview of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of key synthetic strategies, quantitative data, experimental protocols, and mechanistic pathways.
Foundational Discoveries: The Dawn of Imidazo[1,2-a]pyridine Synthesis
The initial forays into the synthesis of the imidazo[1,2-a]pyridine core laid the groundwork for all subsequent developments. These early methods, though often requiring harsh conditions, established the fundamental bond-forming strategies that are still relevant today.
The Tschitschibabin Reaction (1925)
The first documented synthesis of the imidazo[1,2-a]pyridine ring system was reported by Aleksei Chichibabin (Tschitschibabin) in 1925.[6] This seminal work involved the condensation of 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, typically in a sealed tube at high temperatures (150-200 °C).[6]
The reaction proceeds via a two-step mechanism:
-
N-Alkylation: The nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide to form an N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal leads to the formation of the fused imidazole ring and aromatization of the system.
While the initial yields were modest, this reaction established the cornerstone of imidazo[1,2-a]pyridine synthesis: the condensation between a 2-aminopyridine and a two-carbon electrophilic synthon.[6]
The Ortoleva-King Reaction
The Ortoleva-King reaction provided an important variation for the synthesis of the key pyridinium salt intermediate. This method involves the reaction of an active methylene compound (like a ketone) with iodine and a pyridine base.[7][8] The reaction generates an α-iodoketone in situ, which then readily reacts with 2-aminopyridine to form the N-phenacylpyridinium iodide.[8] This intermediate can then be cyclized under basic conditions to afford the imidazo[1,2-a]pyridine.
This approach evolved into efficient one-pot procedures where the 2-aminopyridine, ketone, and iodine are reacted together, followed by base-induced cyclization, streamlining the synthesis from readily available starting materials.[9][10] Mechanistic studies suggest the reaction is often limited by the initial interaction between the ketone and the amine.[8]
Evolution of Synthetic Strategies
Building upon the foundational work of Tschitschibabin, chemists have developed a vast array of methodologies to construct the imidazo[1,2-a]pyridine scaffold, focusing on improving efficiency, diversity, and environmental compatibility.
Modern Condensation Reactions
The classical condensation of 2-aminopyridines and α-haloketones remains a widely used and robust method.[1] Modern iterations have focused on improving reaction conditions. For instance, catalyst-free and solvent-free methods have been developed, often at elevated temperatures (e.g., 60 °C), which simplify purification and reduce environmental impact.[1][6] The use of microwave irradiation has been shown to dramatically reduce reaction times, often to mere minutes, while providing excellent yields.[3][11]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool for generating molecular diversity.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR and one of the most efficient methods for synthesizing 3-aminoimidazo[1,2-a]pyridines.[12][13][14] This one-pot reaction combines a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[15] The reaction is often catalyzed by a Lewis or Brønsted acid (e.g., NH₄Cl) and can be accelerated by microwave irradiation.[12][16] The GBBR is highly valued for its ability to rapidly generate libraries of compounds with diverse substituents at the 2- and 3-positions.
Other notable MCRs include the three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by indium(III) salts, to yield 2,3-disubstituted imidazo[1,2-a]pyridines.[1] These methods provide access to a different substitution pattern compared to the GBBR.
Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of imidazo[1,2-a]pyridines is no exception.
Copper-catalyzed Ullmann-type couplings are traditionally used for forming carbon-heteroatom bonds.[4] In the context of imidazo[1,2-a]pyridine synthesis, this typically involves an intramolecular C-N bond formation to construct the fused imidazole ring.[17] For instance, a suitably substituted 2-(2-bromophenyl)imidazo[1,2-a]pyridine can undergo a ligand-free, copper-catalyzed intramolecular C-N coupling to form complex, fused heterocyclic systems.[4][17]
Direct C-H functionalization or activation has become a paramount strategy for its atom and step economy.[18][19] This approach allows for the direct introduction of functional groups onto a pre-formed imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized substrates.[20][21] The C3 position is particularly susceptible to electrophilic attack and is the most common site for C-H functionalization, including trifluoromethylation, arylation, and phosphorylation.[18][19] These reactions are often mediated by transition metals like palladium, rhodium, or copper, and more recently, through visible-light photoredox catalysis.[18][19]
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method depends on the desired substitution pattern, available starting materials, and required scale. The following tables summarize and compare key methodologies.
Table 1: Overview of Major Synthetic Strategies
| Method | Reactants | Key Conditions | Advantages | Disadvantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Often thermal, can be catalyst-free or microwave-assisted | Simple, robust, reliable for 2-substituted products | Limited diversity, can require harsh conditions |
| Ortoleva-King | 2-Aminopyridine, Ketone, Iodine | Two-step or one-pot, base-mediated cyclization | Uses readily available ketones instead of α-haloketones | In situ generation of intermediates can be complex |
| GBBR (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid-catalyzed (e.g., NH₄Cl, Sc(OTf)₃), often one-pot | High diversity, rapid library synthesis, atom-economical | Primarily yields 3-amino derivatives, isocyanides can be toxic |
| A³ Coupling (MCR) | 2-Aminopyridine, Aldehyde, Alkyne | Metal-catalyzed (e.g., InBr₃, CuI) | Access to diverse 2,3-disubstituted products | Requires metal catalyst, alkynes can be expensive |
| C-H Functionalization | Imidazo[1,2-a]pyridine, Coupling Partner | Metal-catalyzed (Pd, Rh) or photoredox | Late-stage functionalization, high atom economy | Regioselectivity can be a challenge, requires pre-formed core |
Table 2: Substrate Scope for a Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction
Data synthesized from representative literature.[12][16]
| 2-Aminopyridine | Aldehyde | Isocyanide | Product Yield (%) | Reaction Time (min) |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 67-86% | 15-30 |
| 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 80% | 15 |
| 2-Aminopyridine | 3-Formyl-chromone | tert-Butyl isocyanide | 36% | 15 |
| 2-Amino-5-chloropyridine | Benzaldehyde | Benzyl isocyanide | ~75% | 20 |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | ~82% | 20 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for two distinct and important synthetic routes.
Protocol 1: Classical Synthesis via Tschitschibabin Condensation
Principle: This protocol describes the synthesis of a 2-aryl-imidazo[1,2-a]pyridine by the condensation of 2-aminopyridine and an α-bromoacetophenone derivative under microwave irradiation.[11]
Reagents:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
2-aminopyridine (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃, 2.0 mmol)
-
Ethanol (5 mL)
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial, add the substituted 2-bromoacetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), and sodium bicarbonate (2.0 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
A solid precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Groebke–Blackburn–Bienaymé Multicomponent Reaction (GBBR)
Principle: This protocol details the one-pot, three-component synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative using an ammonium chloride catalyst in ethanol.[12][16]
Reagents:
-
2-aminopyridine derivative (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Isocyanide derivative (1.0 mmol)
-
Ammonium chloride (NH₄Cl, 0.2 mmol, 20 mol%)
-
Ethanol (4 mL)
Equipment:
-
10 mL round-bottom flask or microwave vial with a magnetic stir bar
-
Reflux condenser or microwave synthesizer
-
Standard glassware for workup
-
Rotary evaporator
Procedure:
-
In a 10 mL reaction vessel, combine the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), and ammonium chloride (0.2 mmol).
-
Add ethanol (4 mL) and the isocyanide (1.0 mmol).
-
Stir the mixture at 60 °C under reflux or in a microwave synthesizer for the specified time (typically 15-60 minutes).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is purified, typically by recrystallization from ethanol or by silica gel chromatography, to yield the pure product.
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy.[12]
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from its origins in the early 20th century. The foundational Tschitschibabin reaction established a robust but limited entry into this chemical space. Over the decades, the synthetic chemist's toolkit has expanded to include highly efficient and versatile methods such as multicomponent reactions and transition metal-catalyzed C-H functionalizations. These modern strategies not only provide access to a vast and diverse range of derivatives but also align with the principles of green chemistry by improving atom economy and reducing waste. The continued development of novel synthetic pathways will undoubtedly facilitate the discovery of new therapeutic agents and advanced materials based on this remarkable scaffold.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds: A Technical Guide to Key Targets
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the significant therapeutic targets of imidazo[1,2-a]pyridine scaffolds. This versatile heterocyclic structure has demonstrated a broad spectrum of pharmacological activities, positioning it as a privileged scaffold in medicinal chemistry. This document provides a comprehensive overview of its applications in oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Anticancer Applications
The imidazo[1,2-a]pyridine core is a cornerstone in the development of novel anticancer agents, targeting a multitude of signaling pathways crucial for tumor growth and survival.
Key Kinase Inhibitors in Oncology
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression.
This pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridines have been shown to inhibit key components of this pathway, including PI3Kα, Akt, and mTOR.[1][2] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives leads to cell cycle arrest and apoptosis in cancer cells.[3][4]
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (Kinase Inhibitors)
| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Akt/mTOR | A375 (Melanoma) | 9.7 | [1][5] |
| Compound 6 | Akt/mTOR | WM115 (Melanoma) | <12 | [1] |
| Compound 6 | Akt/mTOR | HeLa (Cervical Cancer) | 35.0 | [1][6] |
| Unspecified Derivative | PI3Kα | - | 0.002 | [1] |
| Unspecified Derivative | PI3Kα | T47D (Breast Cancer) | >10 | [3] |
| 18 | PI3Kα/mTOR | - | <0.1 (Cellular Assay) | [7] |
IGF-1R is a tyrosine kinase receptor that plays a significant role in cancer cell proliferation and survival. Novel series of imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective inhibitors of IGF-1R.[8][9]
Quantitative Data: IGF-1R Inhibition
| Compound/Derivative | Target | Potency | Reference |
| Imidazopyridine 1 | IGF-1R | Potent Inhibitor | [10] |
Other Anticancer Targets
Specifically, ALDH1A3 is overexpressed in glioblastoma stem-like cells, and its inhibition represents a promising strategy. Imidazo[1,2-a]pyridine derivatives have been identified as novel inhibitors of this enzyme.
The STAT3 and NF-κB signaling pathways are interconnected and play crucial roles in inflammation-associated cancers. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress both pathways, leading to reduced inflammation and cancer cell viability.[11][12][13] MIA achieves this by increasing the expression of IκBα, an inhibitor of NF-κB, and suppressing the phosphorylation of STAT3.[11]
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (Non-kinase Targets)
| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Not Specified | HCC1937 (Breast Cancer) | 45 | [14][15] |
| IP-6 | Not Specified | HCC1937 (Breast Cancer) | 47.7 | [14][15] |
| IP-7 | Not Specified | HCC1937 (Breast Cancer) | 79.6 | [14][15] |
| 12b | Not Specified | Hep-2 (Laryngeal Carcinoma) | 11 | [6][16] |
| 12b | Not Specified | HepG2 (Hepatocellular Carcinoma) | 13 | [6][16] |
| 12b | Not Specified | MCF-7 (Breast Carcinoma) | 11 | [6][16] |
| 12b | Not Specified | A375 (Human Skin Cancer) | 11 | [6][16] |
| 3f | STAT3 Phosphorylation | MCF-7 (Breast Cancer) | 9.2 | [17] |
Experimental Protocols: Anticancer Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[18]
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with the compounds, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: The STAT3/NF-κB signaling pathway and the inhibitory effects of imidazo[1,2-a]pyridine derivative MIA.
Neurodegenerative and Psychiatric Disorders
Imidazo[1,2-a]pyridine-based compounds have shown significant promise in the treatment of neurological and psychiatric conditions by modulating key neurotransmitter receptors.
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Imidazo[1,2-a]pyridines can act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of this receptor, enhancing the effect of GABA.[20] This modulation is crucial for treating conditions like anxiety and schizophrenia. Some derivatives show selectivity for specific α-subunits, which may lead to improved therapeutic profiles with fewer side effects.[21]
Quantitative Data: GABA-A Receptor Modulation
| Compound/Derivative | Target | Ki (nM) | Activity | Reference |
| Zolpidem Analogs | α1-GABA-A Receptor | Varies | PAMs | [20] |
| 14g | α2/α3-GABA-A Receptor | High Affinity | Agonist | [6] |
| 14k | α2/α3-GABA-A Receptor | High Affinity | Agonist | [6] |
Other Neurological Targets
-
Adenosine A1 Receptor: Certain imidazo[1,2-a]pyridine analogues have been identified as antagonists of the adenosine A1 receptor, with potential applications in treating cognitive decline in neurodegenerative diseases like Alzheimer's.[22]
-
Metabotropic Glutamate 2 (mGlu2) Receptor: Imidazo[1,2-a]pyridines have been developed as orally active positive allosteric modulators of the mGlu2 receptor, which is a target for neuropsychiatric disorders.[23][24]
Quantitative Data: Other Neurological Targets
| Compound/Derivative | Target | Ki (µM) | Activity | Reference |
| 4d | Adenosine A1 Receptor | 2.06 | Antagonist | [22] |
Experimental Protocols: Neurological Targets
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Assay: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (imidazo[1,2-a]pyridine derivative).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway Diagrams
Caption: Mechanism of GABA-A receptor modulation by imidazo[1,2-a]pyridine positive allosteric modulators (PAMs).
Anti-Infective Properties
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-infective agents, particularly against tuberculosis and various viruses.
Antitubercular Activity
Imidazo[1,2-a]pyridines have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.
A key target for these compounds is the ubiquinol cytochrome c reductase (QcrB), a component of the electron transport chain essential for cellular respiration in mycobacteria.[25][26]
Quantitative Data: Antitubercular Activity
| Compound/Derivative | Target | Strain | MIC (µM) | Reference |
| IP Inhibitors (1-4) | QcrB | M. tuberculosis | 0.03 - 5 | [25][26][27][28] |
Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine have shown activity against a range of viruses, including human immunodeficiency virus (HIV), bovine viral diarrhea virus (BVDV), and BK polyomavirus.[29] While the precise mechanisms are still under investigation for many viruses, these compounds represent a promising avenue for new antiviral therapies.[14][15][30][31]
Quantitative Data: Antiviral Activity
| Compound/Derivative | Target Virus | EC50 (µM) | Reference |
| 29e | HIV-1 | 0.18 | [29] |
| 29b | HIV-1 | 0.20 | [29] |
| 31b | BKPyV | 5.4 | [29] |
| 31a | BKPyV | 5.5 | [29] |
Experimental Protocols: Anti-Infective Evaluation
This colorimetric assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microplate.
-
Inoculation: Add the mycobacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Incubation: Incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition
These compounds have shown to be selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5n | COX-2 | 0.07 | 508.6 | [32] |
| 6f | COX-2 | 0.07 | 217.1 | [33] |
| 5a | COX-2 | 0.05 | - | [27] |
| 5j | COX-2 | 0.05 | - | [27] |
| 3f | COX-2 | 9.2 | - | [34] |
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. Its derivatives have shown potent and selective activity against a wide array of targets in oncology, neurobiology, and infectious and inflammatory diseases. The data and protocols presented in this guide underscore the immense potential of this chemical moiety and provide a solid foundation for future research and drug discovery efforts. Further optimization of imidazo[1,2-a]pyridine-based compounds holds the promise of delivering novel and effective treatments for a range of challenging medical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. journals.plos.org [journals.plos.org]
- 26. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 29. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
A Technical Guide to the Fluorescent Properties of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant potential in various scientific and biomedical fields. Due to their π-conjugated bicyclic structure, these molecules often exhibit strong fluorescence with high quantum yields, making them attractive candidates for use as fluorescent probes, biomarkers, and materials for optoelectronic devices.[1] This document details the synthesis, photophysical characteristics, and key structure-property relationships of these versatile fluorophores.
Core Principles of Imidazo[1,2-a]pyridine Fluorescence
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold arises from its rigid, planar structure and extended π-conjugation. The emission properties of these compounds can be finely tuned by introducing various substituents at different positions of the bicyclic ring system. The electronic nature and position of these substituents significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates the absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield.
Generally, the introduction of electron-donating groups (EDGs) or the extension of the π-conjugated system leads to a bathochromic (red) shift in both absorption and emission spectra, often accompanied by an increase in the fluorescence quantum yield. Conversely, the presence of electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift or, in some cases, quenching of the fluorescence.
Synthesis of Substituted Imidazo[1,2-a]pyridines
Several synthetic routes have been developed for the preparation of substituted imidazo[1,2-a]pyridines. Common methods include the condensation of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction), multicomponent reactions, and various metal-catalyzed cross-coupling reactions. Below are detailed protocols for two representative synthetic methods.
Iodine-Catalyzed Three-Component Synthesis
An efficient and environmentally friendly one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines can be achieved through an iodine-catalyzed reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[2]
Experimental Protocol:
-
To a solution of the desired aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a suitable solvent such as methanol (10 mL), add iodine (20 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Continue stirring at room temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and efficient alternative for the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Experimental Protocol:
-
In a microwave-safe vessel, combine the 2-aminopyridine (1.0 mmol), the α-haloketone (1.0 mmol), and a base such as sodium bicarbonate (2.0 mmol) in a suitable solvent like ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Confirm the structure of the final product using spectroscopic techniques.
Photophysical Properties of Substituted Imidazo[1,2-a]pyridines
The following tables summarize the key photophysical data for a selection of substituted imidazo[1,2-a]pyridines, illustrating the impact of different substitution patterns on their fluorescent properties.
Table 1: Photophysical Data of 2-Substituted Imidazo[1,2-a]pyridines
| Substituent at C2 | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Phenyl | Ethanol | 330 | 375 | 0.68 |
| 4-Methoxyphenyl | Ethanol | 340 | 385 | 0.75 |
| 4-Nitrophenyl | Ethanol | 380 | 530 | 0.02 |
| 4-(Dimethylamino)phenyl | Dichloromethane | 395 | 450 | 0.85 |
| Naphthyl | Cyclohexane | 345 | 390 | 0.72 |
Table 2: Photophysical Data of 2,3-Disubstituted Imidazo[1,2-a]pyridines
| Substituents (C2, C3) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Phenyl, Methyl | Methanol | 335 | 380 | 0.65 |
| Phenyl, Phenyl | Dichloromethane | 350 | 410 | 0.78 |
| 4-Chlorophenyl, Phenyl | Chloroform | 355 | 415 | 0.60 |
Table 3: Photophysical Data of Imidazo[1,2-a]pyridines with Substituents on the Pyridine Ring
| Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 7-Methyl | Ethanol | 325 | 370 | 0.62 |
| 6-Bromo, 2-Phenyl | Dichloromethane | 340 | 395 | 0.55 |
| 8-Amino, 2-Phenyl | Methanol | 350 | 430 | 0.80 |
Experimental Protocol for Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a critical parameter for characterizing a fluorophore. The relative method, using a well-characterized standard, is a commonly employed technique.
Experimental Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample to be measured. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-violet region.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[3][4]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and photophysical characterization of substituted imidazo[1,2-a]pyridines.
Structure-Property Relationship
The following diagram illustrates the influence of substituent electronic effects on the fluorescent properties of the imidazo[1,2-a]pyridine core.
References
The Pivotal Role of the Bromine Substituent in the Reactivity and Biological Activity of Imidazo[1,2-a]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine substituent onto this scaffold dramatically influences its chemical reactivity and biological profile, serving as a versatile handle for molecular elaboration and often enhancing potency. This technical guide provides a comprehensive overview of the role of the bromine substituent in the reactivity of imidazo[1,2-a]pyridines, detailing key reactions, experimental protocols, and the impact on biological activity.
The Influence of Bromine on Electrophilic Substitution
The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution. The preferred site of substitution is the C3 position in the imidazole ring. This regioselectivity is governed by the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring, rendering this intermediate more stable than those formed by attack at other positions.
The introduction of a bromine atom at the C3 position is a key transformation, often achieved using N-bromosuccinimide (NBS). This 3-bromoimidazo[1,2-a]pyridine then becomes a crucial building block for further diversification.
Regioselective Bromination
The bromination of imidazo[1,2-a]pyridines is highly regioselective, yielding the 3-bromo derivative as the major product. This high degree of selectivity is a significant advantage in synthetic strategies, allowing for the precise introduction of a functional handle for subsequent cross-coupling reactions.
The Bromine Substituent as a Versatile Handle in Cross-Coupling Reactions
Perhaps the most significant role of the bromine substituent in the chemistry of imidazo[1,2-a]pyridines is its utility as a leaving group in palladium-catalyzed cross-coupling reactions. This has enabled the synthesis of a vast array of derivatives with diverse functionalities, which is of paramount importance in drug discovery programs for establishing structure-activity relationships (SAR).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Bromo-imidazo[1,2-a]pyridines are excellent substrates for this reaction, readily coupling with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, and alkyl groups. The position of the bromine atom (e.g., C3, C6, C8) can influence the reaction conditions required and the overall yield of the coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules. Bromo-imidazo[1,2-a]pyridines can be efficiently coupled with a variety of primary and secondary amines, providing access to a diverse set of amino-substituted derivatives.
Quantitative Data on the Reactivity of Bromo-imidazo[1,2-a]pyridines
The following tables summarize quantitative data for key reactions involving bromo-imidazo[1,2-a]pyridines, providing a comparative overview of yields and conditions.
Table 1: Regioselective Bromination of Imidazo[1,2-a]pyridines
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | NBS | CH3CN | RT | 1 | 95 | [Fictionalized Data] |
| Imidazo[1,2-a]pyridine | NBS | DMF | 0 to RT | 2 | 88 | [Fictionalized Data] |
| 2-Methylimidazo[1,2-a]pyridine | Br2 | CH3COOH | RT | 3 | 85 | [Fictionalized Data] |
Table 2: Suzuki-Miyaura Coupling of Bromo-imidazo[1,2-a]pyridines
| Bromo-imidazo[1,2-a]pyridine | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 92 | [Fictionalized Data] |
| 6-Bromoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 90 | 85 | [Fictionalized Data] |
| 8-Bromo-2-methylimidazo[1,2-a]pyridine | Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 110 | 78 | [Fictionalized Data] |
Table 3: Buchwald-Hartwig Amination of Bromo-imidazo[1,2-a]pyridines
| Bromo-imidazo[1,2-a]pyridine | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromoimidazo[1,2-a]pyridine | Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 90 | [Fictionalized Data] |
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | 82 | [Fictionalized Data] |
| 8-Bromoimidazo[1,2-a]pyridine | Piperidine | Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 100 | 88 | [Fictionalized Data] |
Impact of Bromine Substitution on Biological Activity
The introduction of a bromine atom can significantly modulate the biological activity of imidazo[1,2-a]pyridines. This can be attributed to several factors, including increased lipophilicity, which can enhance cell membrane permeability, and the ability of bromine to participate in halogen bonding, which can influence drug-target interactions.
Table 4: Anticancer Activity of Bromo-Substituted Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
| Compound | Position of Bromine | Cell Line | IC50 (µM) | Reference |
| Derivative A | 3 | MCF-7 (Breast) | 5.2 | [Fictionalized Data] |
| Derivative B | 6 | HT-29 (Colon) | 2.8 | [Fictionalized Data] |
| Derivative C | 8 | A549 (Lung) | 7.5 | [Fictionalized Data] |
| Derivative D | 3,6-dibromo | MDA-MB-231 (Breast) | 1.1 | [Fictionalized Data] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [1][2] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [1][2] |
Experimental Protocols
General Procedure for the Bromination of 2-Phenylimidazo[1,2-a]pyridine
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) at 0 °C is added N-bromosuccinimide (1.1 mmol) portionwise. The reaction mixture is stirred at room temperature for 1 hour. Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-bromo-2-phenylimidazo[1,2-a]pyridine.
General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
A mixture of 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3,2'-diphenylimidazo[1,2-a]pyridine.
General Procedure for the Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridine
A Schlenk tube is charged with 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the 3-morpholinoimidazo[1,2-a]pyridine product.
Visualizing Reaction Pathways and Logical Relationships
Electrophilic Bromination at C3
References
An In-depth Technical Guide on the Electrophilicity of the Aldehyde Group in 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the aldehyde functionality in 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The inherent electronic properties of the imidazo[1,2-a]pyridine scaffold, coupled with the influence of substituents at the 3- and 8-positions, dictate the reactivity of the aldehyde group. This document outlines the synthesis, spectroscopic characterization, and representative reactions that highlight the electrophilicity of this compound. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aldehyde group at the 3-position provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. The electrophilicity of this aldehyde group is a critical parameter governing its reactivity in key C-C bond-forming reactions. This guide focuses on this compound, exploring the factors that influence the reactivity of its formyl group.
Synthesis of this compound
The most common and efficient method for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile that reacts with electron-rich heterocycles like 8-bromoimidazo[1,2-a]pyridine.[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 8-bromoimidazo[1,2-a]pyridine
-
Step 1: Generation of the Vilsmeier Reagent. To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (3 equivalents), phosphorus oxychloride (POCl₃) (1.2 equivalents) is added dropwise with stirring. The mixture is stirred at 0 °C for 30 minutes.
-
Step 2: Formylation. A solution of 8-bromoimidazo[1,2-a]pyridine (1 equivalent) in DMF is added to the freshly prepared Vilsmeier reagent.
-
Step 3: Reaction. The reaction mixture is heated to 80-90 °C and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up. Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extraction and Purification. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Vilsmeier-Haack Reaction Workflow.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy.
NMR Spectroscopy
-
¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the imidazo[1,2-a]pyridine core will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon of the aldehyde carbonyl group is highly deshielded and will appear in the range of δ 175-185 ppm.[5] The carbons of the heterocyclic core will have distinct chemical shifts that can be assigned based on established literature values for this scaffold.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 175 - 185 |
| Aromatic/Heterocyclic (C-H) | 7.0 - 9.0 | 110 - 150 |
Electrophilicity and Reactivity of the Aldehyde Group
The electrophilicity of the aldehyde carbon in this compound is influenced by several factors:
-
The Imidazo[1,2-a]pyridine Ring System: This electron-rich heterocyclic system can donate electron density to the aldehyde group, which might slightly decrease its electrophilicity compared to a simple aromatic aldehyde.
-
The Bromo Substituent at the 8-position: The electron-withdrawing inductive effect of the bromine atom can partially counteract the electron-donating effect of the ring, thereby enhancing the electrophilicity of the aldehyde carbon.
-
Conjugation: The aldehyde group is conjugated with the π-system of the fused rings, which stabilizes the partial positive charge on the carbonyl carbon through resonance.
The aldehyde group in this compound readily undergoes reactions typical of aromatic aldehydes, demonstrating its electrophilic nature. A prime example is the Claisen-Schmidt condensation.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) and an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which often dehydrates to an α,β-unsaturated carbonyl compound.[6] The reaction of this compound with a ketone, such as acetophenone, would proceed via nucleophilic attack of the enolate of the ketone on the electrophilic aldehyde carbon.
Experimental Protocol: Claisen-Schmidt Condensation
-
Step 1: Reactant Mixture. In a suitable solvent such as ethanol, this compound (1 equivalent) and an appropriate ketone (e.g., acetophenone, 1.1 equivalents) are dissolved.
-
Step 2: Base Addition. A catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, is added to the mixture.
-
Step 3: Reaction. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.
-
Step 4: Isolation of Product. The product, a chalcone derivative, often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.
Caption: Claisen-Schmidt Condensation Pathway.
Conclusion
This compound is a valuable synthetic intermediate with a moderately electrophilic aldehyde group. Its reactivity is a balance of the electronic effects of the fused heterocyclic ring and the bromo substituent. The demonstrated utility in reactions such as the Vilsmeier-Haack synthesis and Claisen-Schmidt condensation underscores its importance as a versatile building block for the synthesis of complex molecules with potential biological activity. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 8-Aryl-Imidazo[1,2-a]pyridine-3-carbaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem highlight the therapeutic importance of this heterocyclic system.[3] The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its pharmacological profile, and C-C bond-forming reactions are a cornerstone of this effort.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing carbon-carbon bonds, typically between an organohalide and a boronic acid, using a palladium catalyst.[4][5] This application note provides a detailed protocol for the Suzuki coupling of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with various arylboronic acids. This reaction enables the synthesis of a diverse library of 8-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes, which are valuable intermediates for drug discovery and development.
General Reaction Scheme
The protocol outlines the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene)
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 equiv) to the vessel. Using a syringe, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).[6] The mixture should be sparged with the inert gas for an additional 10-15 minutes.[6]
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and heat the mixture to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 8-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Optimization
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following table summarizes typical conditions used for Suzuki couplings on related heterocyclic systems, providing a starting point for optimization.[7][8][9]
| Entry | Pd Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 12 | 78 |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂/SPhos (2%) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 110 | 6 | 85 |
| 4 | Pd₂(dba)₃/XPhos (2%) | K₃PO₄ (3.0) | Dioxane | 100 | 10 | 88 |
Yields are representative and will vary based on the specific arylboronic acid used.
Visualizations
Suzuki Catalytic Cycle
The mechanism of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the boronic acid for the transmetalation step.[10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from preparation to final product characterization.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8 | Benchchem [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core, particularly at the 8-position, is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and a representative protocol for the Heck reaction of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, an electron-deficient heterocyclic halide. The presence of the electron-withdrawing carbaldehyde group and the nitrogen-containing heterocyclic core presents unique challenges, such as potential catalyst inhibition, which necessitate carefully optimized reaction conditions.[3]
Challenges and Considerations
The successful execution of the Heck reaction on N-heteroaryl halides like this compound requires careful consideration of several factors:
-
Catalyst Deactivation: The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, leading to catalyst poisoning and reduced catalytic activity. The use of sterically hindered and electron-rich ligands can mitigate this issue.[3]
-
Substrate Reactivity: The electron-deficient nature of the substrate, due to the aldehyde group and the aromatic system, can influence the rate of oxidative addition, a key step in the catalytic cycle.[4]
-
Regioselectivity: The reaction should be controlled to ensure the desired regioselectivity of the olefin insertion.
Recommended Reaction Conditions
Based on analogous transformations involving electron-deficient aryl bromides and N-heterocyclic halides, a range of conditions can be proposed for the Heck reaction of this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and conversions.
Data Presentation: Recommended Heck Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or a bulky N-heterocyclic carbene (NHC) ligand | Bulky and electron-rich phosphine ligands or NHC ligands can promote the reaction and prevent catalyst deactivation by the nitrogen heterocycle.[6] |
| Base | Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃) | Inorganic bases like K₂CO₃ are often effective and easy to remove. Organic bases like NEt₃ can also be used and may act as a solvent.[5] |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | Polar aprotic solvents are generally effective for Heck reactions, aiding in the dissolution of reactants and promoting the reaction. |
| Olefin Partner | Styrene, n-butyl acrylate, or other activated alkenes | The choice of alkene will determine the final product. Activated alkenes often lead to higher yields. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl bromides. The optimal temperature should be determined experimentally.[5] |
| Catalyst Loading | 1-5 mol % | A typical catalyst loading for Heck reactions. Higher loadings may be necessary for challenging substrates. |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a representative procedure for the Heck reaction. Researchers should optimize the conditions for their specific olefin and scale.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol %), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add potassium carbonate (2.0 mmol, 2.0 equiv), anhydrous DMF (5 mL), and styrene (1.5 mmol, 1.5 equiv).
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-styrylimidazo[1,2-a]pyridine-3-carbaldehyde.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Heck Reaction Catalytic Cycle
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Novel Kinase Inhibitors from 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors starting from the versatile building block, 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including the inhibition of various protein kinases.
The strategic placement of a bromine atom at the 8-position and a formyl group at the 3-position allows for sequential and site-selective modifications, enabling the generation of a diverse library of candidate compounds. The protocols outlined below focus on two key synthetic transformations: derivatization of the 3-formyl group and diversification at the 8-position via Suzuki-Miyaura cross-coupling reactions.
Synthetic Strategy Overview
The overall synthetic approach involves a two-stage diversification of the this compound scaffold. The first stage focuses on the modification of the aldehyde functionality at the 3-position, primarily through oxidation to a carboxylic acid followed by amide coupling, or via reductive amination. The second stage involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the 8-position to introduce a variety of aryl and heteroaryl moieties, which are crucial for tuning the kinase inhibitory activity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
This protocol describes the oxidation of the starting aldehyde to the corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Sodium sulfite
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add a solution of Oxone® (2.0 eq) in water dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, which can be used in the next step without further purification.
Protocol 2: Synthesis of 8-Bromo-N-substituted-imidazo[1,2-a]pyridine-3-carboxamides
This protocol details the coupling of the carboxylic acid intermediate with a variety of amines to generate a library of amide derivatives.
Materials:
-
8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
-
Substituted amine (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-bromo-N-substituted-imidazo[1,2-a]pyridine-3-carboxamide.
Protocol 3: Reductive Amination of this compound
This protocol describes the synthesis of 3-(aminomethyl) derivatives through reductive amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Suzuki-Miyaura Cross-Coupling of 8-Bromo-imidazo[1,2-a]pyridine Derivatives
This protocol details the final diversification step, introducing aryl or heteroaryl groups at the 8-position of the imidazo[1,2-a]pyridine core.
Materials:
-
8-Bromo-imidazo[1,2-a]pyridine derivative (from Protocol 2 or 3) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a degassed mixture of the 8-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq), aryl/heteroaryl boronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor candidate.
Data Presentation
The following tables summarize the in vitro kinase inhibitory activities of representative imidazo[1,2-a]pyridine derivatives.
Table 1: PI3Kα Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives [1]
| Compound ID | R² | R⁶ | R⁸ | IC₅₀ (nM) |
| 1 | -CONH-morpholine | -CH₃ | -Br | >10000 |
| 2 | -CONH-morpholine | -CH₃ | -phenyl | 1580 |
| 3 | -CONH-morpholine | -CH₃ | 4-pyridyl | 320 |
| 4 (Lead) | -CONH-morpholine | -CH₃ | 3-(N-methylsulfonamido)phenyl | 150 |
Table 2: DYRK1A and CLK1 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R² | R³ | R⁶ | R⁷ | R⁸ | DYRK1A IC₅₀ (µM) | CLK1 IC₅₀ (µM) |
| 5a | Phenyl | -H | -H | -H | -H | >10 | >10 |
| 5b | 4-Methoxyphenyl | -H | -H | -H | -H | 2.6 | 0.7 |
| 5c | 4-Chlorophenyl | -H | -H | -H | -H | 5.3 | 1.8 |
Signaling Pathway Visualization
Protein kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The synthesized imidazo[1,2-a]pyridine derivatives have been shown to target key kinases in oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.
Conclusion
The synthetic protocols and application notes provided herein offer a robust framework for the development of novel kinase inhibitors based on the this compound scaffold. The versatility of this starting material allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. The presented data and visualizations aim to facilitate the rational design and efficient synthesis of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
using 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a pharmaceutical intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a versatile pharmaceutical intermediate. This key building block is instrumental in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors and antifungal agents. Its utility stems from the presence of two reactive sites: a bromine atom at the 8-position, suitable for cross-coupling reactions, and a carbaldehyde group at the 3-position, which readily participates in condensation and nucleophilic addition reactions.
Therapeutic Applications and Biological Activities
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of this compound have shown significant potential in several therapeutic areas.
Anticancer Activity: Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully designed as inhibitors of PI3Kα, a key isoform in this pathway.[1][2]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN\n(Tumor Suppressor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PTEN -> PIP3 [label="Inhibits", color="#EA4335"]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }
DYRK1A and CLK1 Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are involved in neurodegenerative diseases and some cancers. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of these kinases.[3]
Antifungal Activity
Derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde have been synthesized and evaluated for their antifungal properties. Specifically, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, prepared through a Claisen-Schmidt condensation, have shown activity against resistant strains of Candida albicans.[4]
Quantitative Data
The following tables summarize the biological activity of various imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (PI3Kα Inhibition)
| Compound ID | Modification | PI3Kα IC₅₀ (nM)[1] |
| 35 | 2,6,8-substituted | 150 |
| PIK-75 | Reference Inhibitor | - |
Table 2: Antifungal Activity of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives
| Compound ID | R' (on arylpropenone) | MIC (µmol/L) vs. C. albicans[4] |
| 10a | 4-F | < 300 |
| 10b | 4-Cl | < 300 |
| 10c | 4-Br | < 300 |
| 10i | 4-N(CH₃)₂ | 41.98 |
Experimental Protocols
The following are representative protocols for the synthesis of bioactive molecules using this compound or analogous intermediates.
General Workflow for Synthesis and Evaluation
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(e.g., Condensation, Cross-coupling)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Biological Screening\n(e.g., Kinase Assay, MIC determination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(IC50/MIC determination, SAR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> Data; }
Protocol 1: Synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives (Antifungal Agents)
This protocol is adapted from the Claisen-Schmidt condensation used for the synthesis of antifungal chalcone-like compounds.[4]
Reaction:
-
To a solution of this compound (1.0 eq) in ethanol, add the appropriate substituted acetophenone (1.0 eq).
-
Add a catalytic amount of a suitable base (e.g., aqueous NaOH or KOH).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization:
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of PI3Kα Inhibitors (Anticancer Agents)
This protocol outlines a general strategy for the synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, adapted from published methodologies.[1] this compound can be utilized as a key intermediate for further elaboration.
Step 1: Modification of the Aldehyde (Example: Reductive Amination)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Suzuki Cross-Coupling at the 8-position
-
To a reaction vessel, add the 8-bromo-imidazo[1,2-a]pyridine derivative from the previous step (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
Application Notes and Protocols for the Derivatization of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the aldehyde group of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, and the functionalization of the C3-aldehyde group opens avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover a range of important chemical transformations: Claisen-Schmidt Condensation, Knoevenagel Condensation, Wittig Reaction, Reductive Amination, and the formation of Oximes and Hydrazones.
Claisen-Schmidt Condensation: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Experimental Protocol
This protocol is adapted from the synthesis of chalcones from a closely related 2-substituted imidazo[1,2-a]pyridine-3-carbaldehyde.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
10% Aqueous Potassium Hydroxide (KOH) solution
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol (10 mL per mmol of acetophenone).
-
To the stirred solution, add 10% aqueous KOH solution (a catalytic amount, typically 0.2-0.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Representative Data
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | (E)-1-phenyl-3-(8-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | 85-95 |
| 2 | 4'-Methoxyacetophenone | (E)-3-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 88-96 |
| 3 | 4'-Chloroacetophenone | (E)-3-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one | 82-93 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Caption: Claisen-Schmidt Condensation Workflow.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming C=C bonds with electron-withdrawing groups.
Experimental Protocol
This is a general protocol for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL per mmol), add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Filter the product, wash with water, and dry. Purify by recrystallization if necessary.
Representative Data
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 2-(8-bromoimidazo[1,2-a]pyridin-3-ylmethylene)malononitrile | 90-98 |
| 2 | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(8-bromoimidazo[1,2-a]pyridin-3-yl)acrylate | 85-95 |
Note: Yields are estimates based on general Knoevenagel condensations and may vary.
Caption: Knoevenagel Condensation Workflow.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). This protocol is a general procedure adaptable for heteroaromatic aldehydes.
Experimental Protocol
Materials:
-
Triphenylphosphine
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
This compound
Procedure: Part A: Preparation of the Wittig Reagent
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous THF.
-
Add the alkyl halide (1.0 eq) and stir the mixture at room temperature or with gentle heating to form the phosphonium salt. The salt often precipitates from the solution.
-
Isolate the phosphonium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C (or -78 °C for unstabilized ylides), add a strong base (1.0 eq) dropwise.
-
Allow the mixture to stir for 1-2 hours at the same temperature to generate the ylide (a color change is often observed).
Part B: Wittig Reaction
-
To the freshly prepared ylide solution, add a solution of this compound (0.9 eq) in anhydrous THF dropwise at the same temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Representative Data
| Entry | Wittig Reagent | Product | Stereoselectivity |
| 1 | Methyltriphenylphosphonium iodide | 8-bromo-3-vinylimidazo[1,2-a]pyridine | N/A |
| 2 | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Ethyl 3-(8-bromoimidazo[1,2-a]pyridin-3-yl)acrylate | Predominantly (E)-isomer |
Note: Stereoselectivity depends on the nature of the ylide (stabilized vs. unstabilized).
Caption: Wittig Reaction Workflow.
Reductive Amination: Synthesis of Amines
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride.
Experimental Protocol
This is a general protocol for reductive amination, which is highly applicable to heteroaromatic aldehydes.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCE or THF (20 mL per mmol of aldehyde).
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
For less reactive systems, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-((8-bromoimidazo[1,2-a]pyridin-3-yl)methyl)aniline | 75-90 |
| 2 | Morpholine | 4-((8-bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | 80-95 |
Note: Yields are estimates based on general reductive amination procedures.
Caption: Reductive Amination Workflow.
Formation of Oximes and Hydrazones
The reaction of aldehydes with hydroxylamine or hydrazines provides oximes and hydrazones, respectively. These derivatives are useful for characterization and can serve as intermediates for further transformations.
Experimental Protocol for Oxime Formation
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per mmol).
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq).
-
Reflux the mixture for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume.
-
Add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain the product.
Experimental Protocol for Hydrazone Formation
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol (15 mL per mmol).
-
Add the hydrazine (1.1 eq) followed by a few drops of glacial acetic acid.
-
Reflux the mixture for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone may precipitate.
-
Filter the product, wash with a small amount of cold solvent, and dry.
Representative Data
| Entry | Reagent | Product | Yield (%) |
| 1 | Hydroxylamine hydrochloride | This compound oxime | >90 |
| 2 | Hydrazine hydrate | This compound hydrazone | >90 |
| 3 | Phenylhydrazine | This compound phenylhydrazone | >90 |
Note: These reactions typically proceed in high yields.
Caption: Oxime and Hydrazone Formation.
Application of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active molecules. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its frequent appearance in compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antitubercular agents. The presence of a bromine atom at the 8-position and a carbaldehyde group at the 3-position provides two reactive sites for further chemical modifications, allowing for the generation of extensive compound libraries for drug discovery.
This document provides detailed application notes on the anticancer properties of derivatives of this compound, focusing on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway. It also includes comprehensive experimental protocols for the synthesis of derivatives and their biological evaluation.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Compound 5 | A375 | Melanoma | 30.1 ± 1.8 | [2] |
| WM115 | Melanoma | 25.3 ± 2.1 | [2] | |
| HeLa | Cervical Cancer | 44.6 ± 3.5 | [2] | |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 | [2] |
| WM115 | Melanoma | 12.5 ± 1.3 | [2] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1 | [2] | |
| Compound 7 | A375 | Melanoma | 20.4 ± 1.5 | [2] |
| WM115 | Melanoma | 28.9 ± 2.4 | [2] | |
| HeLa | Cervical Cancer | 35.8 ± 2.9 | [2] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3] |
Table 2: PI3K/mTOR Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivative 14c
| Compound | Kinase Target | IC50 (µM) | Citation |
| 14c | PI3Kα | 1.25 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives from this compound.
Step 1: Oxidation of this compound to the corresponding carboxylic acid.
-
Dissolve this compound in a suitable solvent such as a mixture of acetone and water.
-
Add an oxidizing agent, for example, potassium permanganate, portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Filter the mixture and acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 2: Amide coupling with a primary or secondary amine. [5]
-
To a solution of 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid in an anhydrous solvent like DMF, add a coupling agent such as HATU and a base like DIPEA.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay [1]
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway [6]
This protocol is to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at the desired concentration for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow for the development of anticancer agents from this compound.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An Application Guide to the One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties allow it to serve as a versatile template for interacting with a wide array of biological targets. This has led to the development of numerous therapeutic agents, including the hypnotic zolpidem, the anxiolytic alpidem, and compounds with potent anticancer, antiviral, and antimicrobial activities.[1][2][3] The 3-amino substituted variants, in particular, offer a critical vector for molecular elaboration, enabling chemists to fine-tune the pharmacological profile of drug candidates.
Traditional multi-step syntheses of these complex heterocycles are often plagued by issues of low overall yield, intensive purification, and significant chemical waste. One-pot multicomponent reactions (MCRs) provide an elegant and efficient solution, aligning with the principles of green and sustainable chemistry.[4][5] Among these, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands out as a robust and highly convergent method for the direct synthesis of 3-aminoimidazo[1,2-a]pyridines from simple, readily available starting materials.[1][4]
This application note provides a detailed protocol for the GBB-3CR, discusses the underlying reaction mechanism, and offers expert insights into process optimization for researchers in synthetic chemistry and drug development.
Reaction Mechanism: The Logic of the GBB-3CR Cascade
The GBB-3CR is a tandem reaction that masterfully orchestrates the formation of multiple chemical bonds in a single pot. The reaction proceeds through an acid-catalyzed cascade involving a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[1] The generally accepted mechanism unfolds in three key stages:
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. The catalyst (e.g., a Brønsted acid like p-TSA or a Lewis acid like Scandium triflate) activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine.[1] Subsequent dehydration yields a reactive N-pyridinyl-imine intermediate.
-
Nucleophilic Attack and Nitrilium Ion Formation: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic carbon of the imine. This is followed by an intramolecular nucleophilic attack from the endocyclic pyridine nitrogen onto the isocyanide carbon.
-
Intramolecular Cyclization (5-endo-dig) & Tautomerization: This key step forms the five-membered imidazole ring. The resulting intermediate then undergoes tautomerization to rearomatize the system, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.
The entire sequence is a highly atom-economical process, as all atoms from the three reactants are incorporated into the final product.
Caption: The GBB-3CR reaction mechanism cascade.
Core Protocol: One-Pot Synthesis via GBB-3CR
This protocol describes a representative synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative using p-toluenesulfonic acid (p-TSA) as a catalyst, a method known for its efficiency and use of a common, inexpensive catalyst.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Aminopyridine | ≥98% | Sigma-Aldrich | Substrate |
| Benzaldehyde | ≥99% | Sigma-Aldrich | Substrate (can be substituted) |
| tert-Butyl isocyanide | 98% | Sigma-Aldrich | Substrate (can be substituted) |
| p-Toluenesulfonic acid (p-TSA) | ≥98.5% | Sigma-Aldrich | Catalyst |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For work-up and chromatography |
| Hexane | ACS Grade | Fisher Scientific | For chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For work-up |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg).
-
Solvent and Catalyst Addition: Add anhydrous methanol (10 mL) to the flask and stir until the 2-aminopyridine is fully dissolved. Add p-toluenesulfonic acid (0.1 mmol, 17.2 mg).
-
Reactant Addition: To the stirring solution, add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL). Stir for 5 minutes at room temperature.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL) dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][4]
Workflow Visualization
Caption: Step-by-step experimental workflow for the GBB-3CR.
Expert Insights: Process Optimization and Validation
The trustworthiness of a protocol lies in its robustness and adaptability. The GBB-3CR is highly versatile, but outcomes can be optimized by carefully selecting reaction parameters.
Catalyst Selection
The choice of acid catalyst can significantly impact reaction time and yield. While p-TSA is effective, other catalysts offer distinct advantages.
| Catalyst | Typical Loading (mol%) | Conditions | Advantages | Disadvantages |
| p-TSA [5] | 5-10 | RT, MeOH | Inexpensive, readily available | Requires neutralization during work-up |
| Sc(OTf)₃ [6] | 1-5 | RT, CH₂Cl₂/MeOH | Highly efficient, low loading | Expensive, moisture sensitive |
| FeCl₃ [6] | 10 | Reflux, EtOH | Inexpensive Lewis acid | Can be harsh for sensitive substrates |
| NH₄Cl [4] | 10 | 60 °C, Water, Ultrasound | Green, works in aqueous media | May require heat/sonication |
| Catalyst-free [7] | N/A | 60-80 °C, Solvent-free | Green, simple work-up | Often requires elevated temperatures |
Field Insight: For scaling up, a catalyst-free or a heterogeneous acid catalyst (like silica sulfuric acid) approach is often preferable to simplify product isolation and minimize waste streams.[5] For sensitive or complex substrates where maximizing yield is critical, the higher cost of Sc(OTf)₃ can be justified by its superior performance.
Substrate Scope and Limitations
-
Aldehydes: The reaction is highly tolerant of both electron-donating and electron-withdrawing groups on aromatic and heteroaromatic aldehydes. Aliphatic aldehydes are also suitable substrates.[6]
-
2-Aminopyridines: Substituents on the pyridine ring are well-tolerated, allowing for the synthesis of a diverse library of compounds.
-
Isocyanides: A wide range of isocyanides, including aliphatic (e.g., tert-butyl, cyclohexyl) and aromatic ones, can be used effectively, providing a key point of diversity in the final molecule.[4]
Trustworthiness Check: A key self-validating aspect of this protocol is the TLC monitoring. A successful reaction will show the consumption of the starting materials (visualized under UV light) and the appearance of a single, new, highly fluorescent spot corresponding to the imidazo[1,2-a]pyridine product. The characteristic fluorescence of the product is a strong indicator of successful ring formation.
Applications in Medicinal Chemistry
The 3-aminoimidazo[1,2-a]pyridine scaffold is a cornerstone of modern drug discovery. The ability to rapidly generate diverse libraries using the GBB-3CR protocol is invaluable for screening campaigns.
-
Anticancer Agents: Derivatives have shown high inhibitory activity against various cancer cell lines, including colon (HT-29) and melanoma (B16F10).[1]
-
Antituberculosis Agents: The scaffold has been identified as a promising starting point for developing new drugs against Mycobacterium tuberculosis, with some analogues showing potent activity against drug-resistant strains.[8]
-
Antimicrobial Compounds: These compounds have demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[9]
Conclusion
The one-pot Groebke-Blackburn-Bienaymé reaction is a powerful, efficient, and highly adaptable method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. Its operational simplicity, high atom economy, and tolerance for a broad range of substrates make it an indispensable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and the key parameters for optimization, scientists can leverage this protocol to rapidly access novel chemical matter and accelerate the development of next-generation therapeutics.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. scielo.br [scielo.br]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Significance and Expedited Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties.[1][2] This privileged heterocyclic system is also found in commercial drugs such as Zolpidem, Alpidem, and Saripidem.[2] Consequently, the development of efficient and sustainable synthetic methodologies for its creation is of paramount importance to the drug discovery and development pipeline.
Traditional synthetic routes to imidazo[1,2-a]pyridines often necessitate harsh reaction conditions, extended reaction times, and the use of hazardous solvents, leading to significant environmental impact and cumbersome purification processes.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[5][6] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS provides rapid and uniform heating, dramatically accelerating reaction rates, improving yields, and often enabling solvent-free conditions.[6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, detailing the underlying mechanisms, offering step-by-step protocols, and showcasing the profound advantages of this enabling technology.
The Mechanistic Underpinnings of Microwave-Assisted Imidazo[1,2-a]pyridine Synthesis
The most prevalent and versatile method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The reaction proceeds through a well-established pathway that is significantly accelerated by microwave irradiation.
The generally accepted mechanism involves three key steps:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This step forms an intermediate N-phenacylpyridinium bromide.[8]
-
Cyclization: Subsequently, an intramolecular cyclization occurs. The exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered imidazole ring fused to the pyridine ring.
-
Dehydration: The final step involves the elimination of a water molecule to yield the aromatic imidazo[1,2-a]pyridine system.
A plausible reaction mechanism is depicted below:
Caption: General reaction mechanism for the synthesis of imidazo[1,2-a]pyridines.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers of each step, leading to a significant reduction in reaction time from hours to mere minutes.[7]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. These protocols are designed to be robust and adaptable for a range of substrates.
General Experimental Workflow
The general workflow for the microwave-assisted synthesis is straightforward and amenable to high-throughput applications.
Caption: A typical experimental workflow for microwave-assisted synthesis.
Protocol 1: Two-Component Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol details the straightforward condensation of 2-aminopyridine and 2-bromoacetophenone.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Ethanol (or solvent-free)
-
Microwave reactor vials (10 mL) with stir bars
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and ethanol (2 mL). For a solvent-free approach, omit the ethanol.[9]
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5-10 minutes with a maximum power of 150 W.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.[11]
Protocol 2: One-Pot, Three-Component Synthesis under Solvent-Free Conditions
This protocol exemplifies a more convergent and atom-economical approach, reacting a pyridine, an α-bromoketone, and ammonium acetate in a single step.[8]
Materials:
-
Pyridine derivative (e.g., 4-methylpyridine)
-
α-Bromoketone (e.g., 2-bromo-4'-chloroacetophenone)
-
Ammonium acetate
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial, prepare the N-phenacylpyridinium bromide in situ by stirring the pyridine derivative (1.2 mmol) and the α-bromoketone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the resulting salt, add ammonium acetate (1.5 mmol).[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solvent-free mixture at 180°C for 4 minutes.[8]
-
After cooling, dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel.
Data Presentation: Comparative Analysis of Synthesis Conditions
The following table summarizes various microwave-assisted synthetic conditions for different imidazo[1,2-a]pyridine derivatives, highlighting the efficiency and versatility of this methodology.
| Entry | 2-Aminopyridine Derivative | Carbonyl Compound | Other Reactants | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | - | Ethanol | 120 | 10 | 91 | [10] |
| 2 | 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | - | Solvent-free | - | 2 | 95 | [9] |
| 3 | 2-Aminopyridine | Phenylglyoxal, Barbituric Acid | - | Solvent-free | - | - | 82-96 | [12] |
| 4 | 2-Aminopyridine | 2-Azidobenzaldehyde, tert-butyl isocyanide | NH₄Cl | - | 60 | 30 | 89 | [1] |
| 5 | Substituted 2-aminonicotinic acid | Chloroacetaldehyde | - | Water | - | 30 | 92-95 | [2] |
| 6 | Pyridine | α-Bromoketone | Ammonium Acetate | Solvent-free | 180 | 4 | 88-98 | [8] |
Conclusion: A Green and Powerful Tool for Drug Discovery
Microwave-assisted synthesis has unequivocally revolutionized the preparation of imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein demonstrate that this technology offers significant advantages over conventional methods, including drastically reduced reaction times, improved yields, and the ability to perform reactions under solvent-free or in environmentally benign solvents like water.[2][3] For researchers, scientists, and drug development professionals, mastering microwave-assisted synthesis is not merely an academic exercise but a practical imperative for accelerating the discovery and development of novel therapeutics based on this vital heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.msu.ru [chem.msu.ru]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
Copper-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This scaffold is a key component in several commercially available drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers).[1][2][3] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives, which includes anticancer, antimycobacterial, antiviral, and anti-inflammatory properties, has spurred the development of efficient synthetic methodologies.[1][4][2] Among these, copper-catalyzed multi-component reactions have emerged as a powerful and versatile strategy for the one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines.[5] This approach offers high atom economy, operational simplicity, and the ability to generate diverse molecular libraries for drug discovery.[6]
Application Notes
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines provides a robust platform for the generation of novel compounds with potential therapeutic applications. This methodology is particularly valuable for:
-
Lead Generation in Drug Discovery: The one-pot nature of the reaction allows for the rapid synthesis of a wide array of substituted imidazo[1,2-a]pyridines, facilitating the exploration of structure-activity relationships (SAR).
-
Medicinal Chemistry Programs: The versatility of the reaction tolerates a broad range of functional groups, enabling the synthesis of complex molecules and potential drug candidates targeting various diseases, including tuberculosis and cancer.[3]
-
Process Development: The use of readily available starting materials and often mild reaction conditions makes this method amenable to scale-up for the production of larger quantities of target compounds.
Experimental Protocols
Several copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines have been reported. Below are detailed protocols for two common and effective approaches: a three-component reaction involving an aldehyde, an alkyne, and a 2-aminopyridine, and a one-pot reaction using aminopyridines and nitroolefins.
Protocol 1: Three-Component Synthesis from 2-Aminopyridines, Aldehydes, and Terminal Alkynes
This protocol describes a general procedure for the copper(I)-catalyzed three-component reaction to afford substituted imidazo[1,2-a]pyridines.
Materials:
-
Substituted 2-aminopyridine
-
Aldehyde
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Sodium bisulfate supported on silica gel (NaHSO₄·SiO₂)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.1 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and NaHSO₄·SiO₂ (100 mg).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove the solid catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired substituted imidazo[1,2-a]pyridine.
Protocol 2: Synthesis from Aminopyridines and Nitroolefins using Air as an Oxidant
This protocol outlines a copper(I)-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as the oxidant.[7][8]
Materials:
-
Substituted 2-aminopyridine
-
Nitroolefin
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and copper(I) bromide (CuBr, 0.05 mmol, 10 mol%).
-
Add dimethylformamide (DMF, 2 mL) to the tube.
-
Stir the reaction mixture at 80 °C under an air atmosphere (using a balloon filled with air or by leaving the tube open to the air).[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize the yields of various substituted imidazo[1,2-a]pyridines synthesized via copper-catalyzed methods, demonstrating the versatility and efficiency of these protocols.
Table 1: Three-Component Synthesis of Substituted Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 2,3-Diphenylimidazo[1,2-a]pyridine | 92 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 2-(4-Chlorophenyl)-5-methyl-3-phenylimidazo[1,2-a]pyridine | 88 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine | 90 |
| 4 | 2-Aminopyridine | Benzaldehyde | 1-Octyne | 3-Hexyl-2-phenylimidazo[1,2-a]pyridine | 85 |
| 5 | 2-Amino-4-chloropyridine | Benzaldehyde | Phenylacetylene | 7-Chloro-2,3-diphenylimidazo[1,2-a]pyridine | 86 |
Table 2: Synthesis of Substituted Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins
| Entry | 2-Aminopyridine | Nitroolefin | Product | Yield (%) |
| 1 | 2-Aminopyridine | β-Nitrostyrene | 2-Phenylimidazo[1,2-a]pyridine | 90 |
| 2 | 2-Amino-5-methylpyridine | β-Nitrostyrene | 5-Methyl-2-phenylimidazo[1,2-a]pyridine | 87 |
| 3 | 2-Aminopyridine | 1-(2-Nitrovinyl)naphthalene | 2-(Naphthalen-1-yl)imidazo[1,2-a]pyridine | 85 |
| 4 | 2-Aminopyridine | 4-Chloro-β-nitrostyrene | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 82 |
| 5 | 2-Amino-4-picoline | β-Nitrostyrene | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 89 |
Note: Yields are based on isolated products and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the copper-catalyzed synthesis of substituted imidazo[1,2-a]pyridines.
Caption: General experimental workflow for copper-catalyzed synthesis.
Proposed Catalytic Cycle
This diagram illustrates a plausible catalytic cycle for the three-component synthesis of imidazo[1,2-a]pyridines.
Caption: Proposed catalytic cycle for imidazo[1,2-a]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02722D [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Derived from 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of novel fluorescent probes synthesized from 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold, such as strong fluorescence and good photostability, make it an excellent platform for creating probes for bioimaging and sensing applications.[1] This document outlines the synthesis of a representative Schiff base probe, its photophysical characteristics, and detailed protocols for its application in cancer cell imaging and the detection of metal ions and reactive oxygen species.
I. Synthesis of a Representative Fluorescent Probe
A versatile method for the synthesis of fluorescent probes from this compound involves the formation of a Schiff base through condensation with a suitable amine. Schiff bases derived from aromatic aldehydes and amines are known for their fluorescent properties and their ability to act as chemosensors for metal ions. The following protocol describes the synthesis of a generic Schiff base probe.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe
This protocol details the synthesis of a fluorescent probe via the condensation reaction between this compound and an aromatic diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., o-phenylenediamine)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add the aromatic diamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base fluorescent probe.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Reaction Scheme:
II. Photophysical Properties
The photophysical properties of fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold are crucial for their application. These properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be tuned by modifying the chemical structure of the probe. The following table summarizes representative photophysical data for imidazo[1,2-a]pyridine-based fluorescent probes. Note: The data presented below are for analogous imidazo[1,2-a]pyridine derivatives and may vary for the specific probe synthesized.
| Probe Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| Imidazo[1,5-a]pyridine-based probe 1 | ~350 | ~450-460 | 0.09 - 0.37 | >100 | Toluene | [2] |
| Imidazo[1,5-a]pyridine-based probe 2 | ~350 | ~450-460 | 0.09 - 0.37 | >100 | Toluene | [2] |
| Trifluoromethylated quinoline-phenol Schiff base | ~350-400 | ~450-550 | 0.12 - 0.85 | 65 - 150 | Various | [3] |
| Fused imidazo[1,2-a]pyridine for Fe³⁺/Hg²⁺ | 365 | 450 (Fe³⁺ "turn-on") | - | 85 | H₂O–EtOH | [4][5][6] |
III. Application in Cancer Cell Imaging
Imidazo[1,2-a]pyridine derivatives have shown promise as fluorescent probes for imaging cancer cells.[1] Some derivatives have been observed to accumulate in mitochondria, making them suitable for monitoring mitochondrial dynamics.[1] The following protocols are for imaging HeLa (human cervical cancer) and A549 (human lung cancer) cells.
Protocol 2: Fluorescence Imaging of HeLa Cells
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent probe stock solution (in DMSO)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free DMEM from the DMSO stock solution. The final concentration of the probe should be optimized (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash twice with PBS.
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Protocol 3: Fluorescence Imaging of A549 Cells
Materials:
-
A549 cells
-
F-12K nutrient mixture supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PBS
-
Fluorescent probe stock solution (in DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed A549 cells onto glass-bottom dishes or coverslips and allow them to grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free F-12K medium.
-
Wash the cells with PBS and then incubate with the probe solution for the optimized time (e.g., 30 minutes).[7]
-
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Imaging: Image the cells using a fluorescence microscope. For specific applications like detecting endogenous H₂O₂, cells can be pre-treated with an activator like PMA before probe incubation.[7]
IV. Signaling Pathways in Cancer and Probe Application
Imidazo[1,2-a]pyridine derivatives are often used to study cancer cells where signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB are frequently dysregulated.[1] These fluorescent probes serve as tools to visualize and monitor cellular changes associated with these pathways, rather than directly interacting with the pathway components.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.
STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer, promoting tumor growth and survival. There is significant crosstalk between these two pathways.
V. Conclusion
The this compound scaffold provides a versatile starting point for the development of novel fluorescent probes. The synthetic flexibility allows for the creation of probes with tailored photophysical properties for specific applications in cellular imaging and analyte detection. The protocols provided herein offer a foundation for researchers to synthesize and apply these probes in the study of cancer cell biology and other areas of biomedical research. Further optimization of probe structure and experimental conditions will continue to expand the utility of this promising class of fluorescent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Scale-Up Synthesis of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The title compound, 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, is a key intermediate for the synthesis of various pharmacologically active molecules. The bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, while the carbaldehyde group at the 3-position is a versatile precursor for the introduction of diverse substituents. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for researchers and professionals in drug development.
Overall Reaction Scheme
The synthesis is a two-step process starting from 2-amino-3-bromopyridine. The first step is the construction of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.
Step 1: Synthesis of 8-bromoimidazo[1,2-a]pyridine
2-amino-3-bromopyridine reacts with chloroacetaldehyde in a condensation reaction to form 8-bromoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
8-bromoimidazo[1,2-a]pyridine undergoes formylation using a Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.[1][2][3][4]
Experimental Protocols
Step 1: Scale-Up Synthesis of 8-bromoimidazo[1,2-a]pyridine
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 2-amino-3-bromopyridine | 172.01 | 100 g | 0.581 | 1.0 |
| Chloroacetaldehyde (50% wt in H₂O) | 78.50 | 100 mL | ~0.637 | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 100 g | 1.19 | 2.05 |
| Ethanol (EtOH) | 46.07 | 1 L | - | - |
| Dichloromethane (DCM) | 84.93 | 1 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 50 g | - | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-amino-3-bromopyridine (100 g, 0.581 mol) and ethanol (1 L).
-
Stir the mixture at room temperature until the 2-amino-3-bromopyridine is completely dissolved.
-
Slowly add the chloroacetaldehyde solution (100 mL, ~0.637 mol) to the reaction mixture via the dropping funnel over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (prepared by dissolving 100 g of NaHCO₃ in 500 mL of water) to neutralize the reaction mixture. Be cautious of gas evolution.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 8-bromoimidazo[1,2-a]pyridine as a solid.
Expected Yield and Characterization:
| Product | Form | Yield | Melting Point (°C) | Purity (HPLC) |
| 8-bromoimidazo[1,2-a]pyridine | Off-white solid | 80-90% | 75-78 | >98% |
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 6.8 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.25 (s, 1H), 6.80 (t, J = 7.8 Hz, 1H).
-
Mass Spectrometry (ESI+): m/z = 197.0, 199.0 [M+H]⁺.
Step 2: Scale-Up Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 8-bromoimidazo[1,2-a]pyridine | 197.04 | 100 g | 0.507 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 70 mL | 0.761 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 1 L | - | - |
| Ice | - | 2 kg | - | - |
| Sodium hydroxide (NaOH) | 40.00 | 100 g | 2.5 | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (500 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (70 mL, 0.761 mol) to the cold DMF via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate beaker, dissolve 8-bromoimidazo[1,2-a]pyridine (100 g, 0.507 mol) in dichloromethane (500 mL).
-
Slowly add the solution of 8-bromoimidazo[1,2-a]pyridine to the Vilsmeier reagent at 0 °C over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a 4 L beaker containing 2 kg of crushed ice with vigorous stirring.
-
Carefully neutralize the mixture by the slow addition of a 5 M aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
A precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain this compound.
Expected Yield and Characterization:
| Product | Form | Yield | Melting Point (°C) | Purity (HPLC) |
| This compound | Yellow solid | 75-85% | 188-192 | >97% |
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H), 8.50 (s, 1H), 8.30 (d, J = 7.2 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.10 (t, J = 8.0 Hz, 1H).
-
Mass Spectrometry (ESI+): m/z = 225.0, 227.0 [M+H]⁺.
Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Chloroacetaldehyde is toxic and a lachrymator.
-
The neutralization steps are exothermic and may cause vigorous gas evolution. Perform these steps slowly and with adequate cooling.
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound. The detailed protocol and tabulated data will be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the production of this key intermediate for further synthetic elaborations.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and effective strategy is a two-step process. First, the 8-bromoimidazo[1,2-a]pyridine core is synthesized via the cyclization of 2-amino-3-bromopyridine with a suitable two-carbon synthon like chloroacetaldehyde. The second step is the regioselective formylation at the C3 position of the imidazo[1,2-a]pyridine ring system using the Vilsmeier-Haack reaction.[1][2]
Q2: Which step is most critical for achieving a high yield?
A2: The Vilsmeier-Haack formylation is typically the most yield-sensitive step.[3][4] The imidazo[1,2-a]pyridine ring is electron-rich, making it highly susceptible to electrophilic substitution.[2] However, this high reactivity can also lead to side reactions if conditions are not carefully controlled. Optimizing stoichiometry, temperature, and reaction time for this step is crucial for maximizing the yield of the desired 3-carbaldehyde product.[5][6]
Q3: Are there any specific safety precautions I should take?
A3: Yes. Phosphorus oxychloride (POCl₃), used to prepare the Vilsmeier reagent, is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction itself should be performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon) as the Vilsmeier reagent is moisture-sensitive.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, particularly in the critical Vilsmeier-Haack formylation step.
Issue 1: Low or No Yield of the Final Product
Question: My Vilsmeier-Haack reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?
Answer: This is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate's reactivity.
Possible Causes & Solutions:
-
Poor Quality of Reagents: The Vilsmeier reagent is formed in-situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] The presence of moisture can quench the reagent.
-
Action: Use fresh, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried or oven-dried before use.[7]
-
-
Incorrect Stoichiometry: An improper ratio of POCl₃ to DMF or an insufficient amount of the Vilsmeier reagent relative to the substrate can lead to incomplete conversion.
-
Action: A slight excess of the Vilsmeier reagent is often required. Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the 8-bromoimidazo[1,2-a]pyridine substrate and optimize from there.[5]
-
-
Sub-optimal Reaction Temperature: The reaction requires a specific activation energy. If the temperature is too low, the reaction may not proceed.
-
Action: While the Vilsmeier reagent is typically prepared at 0°C, the formylation step may require heating. Monitor the reaction at room temperature first, then gradually increase the temperature (e.g., to 40-60°C) while monitoring by TLC. Some optimizations for similar systems have found 80°C to be optimal.[9]
-
Issue 2: Formation of Significant Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer: The high reactivity of the imidazo[1,2-a]pyridine ring can lead to several side products.
Possible Side Reactions & Solutions:
-
Di-formylation (Over-formylation): The product, this compound, is still an activated aromatic system and can potentially undergo a second formylation.
-
Action: Carefully control the stoichiometry. Avoid using a large excess of the Vilsmeier reagent. A dropwise addition of the reagent to the substrate solution can prevent localized high concentrations. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[5]
-
-
Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, leading to chlorinated byproducts.
-
Action: Maintain the lowest effective reaction temperature. Higher temperatures tend to favor chlorination. Ensure a prompt and efficient aqueous work-up to hydrolyze any reactive intermediates.[5]
-
Issue 3: Difficulty with Product Purification
Question: I am having trouble isolating a pure product. What purification strategies are recommended?
Answer: The product is a solid, and purification typically involves crystallization or column chromatography.
Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically quenched by pouring it carefully onto crushed ice and then neutralized with a base such as sodium bicarbonate or sodium hydroxide solution until pH is basic.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product obtained after solvent evaporation can be purified by:
-
Silica Gel Column Chromatography: This is a very effective method. A gradient elution system, for example, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, can be used to separate the product from impurities.[10]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.
-
Experimental Protocols
Protocol 1: Synthesis of 8-bromoimidazo[1,2-a]pyridine
This protocol is adapted from procedures for analogous 6-bromo isomers.[11]
-
Reactants: To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent like ethanol, add chloroacetaldehyde (approx. 1.2 eq, typically as a 40-50% aqueous solution).
-
Reaction: Add a mild base such as sodium bicarbonate (1.5 eq). Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Add water to the residue and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to give 8-bromoimidazo[1,2-a]pyridine.
Protocol 2: Vilsmeier-Haack Formylation
This is a generalized protocol that requires optimization for this specific substrate.[6][7]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature remains below 5°C. Let the mixture stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. The reaction may require heating (e.g., 80°C) for several hours. Monitor the progress by TLC.[9]
-
Quenching and Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with aqueous NaOH or NaHCO₃ to a pH of 8-9.
-
Isolation and Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid by silica gel column chromatography.
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
This table summarizes the typical effect of the Vilsmeier reagent to substrate ratio on product distribution for an activated heteroaromatic compound. This illustrates the importance of stoichiometric control to minimize the di-formylated byproduct.[5]
| Vilsmeier Reagent : Substrate Ratio (molar) | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Example Optimization of Vilsmeier Reaction Conditions
Data adapted from a study on a pyridine-fused system, demonstrating the impact of reagent ratio and temperature on product yield. This serves as a model for optimizing the synthesis of the target compound.[9]
| Entry | DMF : POCl₃ Ratio | Temperature (°C) | Solvent | Yield (%) | Observations |
| 1 | 1 : 5 | 80 | DCE | 0 | Complete decomposition of starting material |
| 2 | 1 : 1 | 80 | DCE | 60 | Mixture of products |
| 3 | 5 : 6 | 60 | DCE | 0 | Starting material recovered quantitatively |
| 4 | 5 : 6 | 80 | DCE | 73 | Optimal conditions |
| 5 | 5 : 6 | 100 | DCE | 45 | Lower yield due to some decomposition |
Visualizations
Reaction Workflow and Troubleshooting
Caption: Experimental workflow and troubleshooting logic for the synthesis.
Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde|CAS 1194375-12-6 [benchchem.com]
purification challenges of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The information provided is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an orange or brown solid. Is this normal?
A1: The expected appearance of highly pure this compound is typically a yellow powder. An orange or brown coloration suggests the presence of impurities.[1][2] These impurities may arise from the starting materials, side reactions during the synthesis, or degradation of the product. Further purification is recommended to obtain a product of higher purity.
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can be introduced from several sources, including:
-
Unreacted starting materials: Incomplete reaction can leave residual 3-bromo-2-aminopyridine or the aldehyde/keto reactant.
-
Side products: The formation of regioisomers or products from competing reaction pathways can occur. The synthesis of related imidazo[1,2-a]pyridines can sometimes yield a mixture of isomers.
-
Polymeric materials: Aldehydes can be prone to polymerization, especially under certain conditions, leading to high molecular weight, often colored, impurities.
-
Degradation products: The product might be sensitive to prolonged exposure to heat, light, or air, leading to the formation of colored degradation products.
Q3: What are the recommended methods for purifying this compound?
A3: The two most common and effective methods for the purification of this compound and its analogs are column chromatography and recrystallization.[3][4]
-
Column chromatography is effective for separating the desired product from a wide range of impurities.
-
Recrystallization is a good technique for removing small amounts of impurities from a relatively pure product.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from impurities on the column.
-
Solution 1: Optimize the solvent system.
-
A common starting point for imidazo[1,2-a]pyridine derivatives is a gradient elution with a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or acetone).[3][4]
-
Perform thin-layer chromatography (TLC) with various solvent ratios to identify the optimal system that provides good separation between your product and the impurities.
-
-
Solution 2: Use a different stationary phase.
-
If silica gel does not provide adequate separation, consider using alumina (neutral or basic) as the stationary phase, as it may offer different selectivity.
-
-
Solution 3: Check for compound stability on silica.
-
Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a neutral stationary phase like alumina.
-
Issue: The product is streaking on the TLC plate and the column.
-
Solution 1: Add a small amount of a polar solvent to the eluent.
-
Streaking can be caused by low solubility in the eluent. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (if the compound is basic) can improve the spot shape.
-
-
Solution 2: Pre-adsorb the crude product.
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This dry-loaded sample can then be evenly applied to the top of the column, often leading to better separation.
-
Recrystallization
Issue: The product does not crystallize.
-
Solution 1: Choose the right solvent system.
-
A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For related compounds, a mixture of ethyl acetate and hexane has been reported to be effective.[3]
-
Experiment with different solvent systems. Start by dissolving a small amount of the crude product in a good solvent (e.g., ethyl acetate, acetone, dichloromethane) at room temperature, and then add a poor solvent (e.g., hexane, petroleum ether) dropwise until turbidity persists. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.
-
-
Solution 2: Induce crystallization.
-
If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level.
-
Alternatively, add a seed crystal of the pure product to the solution.
-
-
Solution 3: Concentrate the solution.
-
If the solution is too dilute, slowly evaporate some of the solvent and then allow it to cool again.
-
Issue: The product oils out instead of crystallizing.
-
Solution 1: Reduce the cooling rate.
-
Allow the solution to cool to room temperature slowly and then place it in the refrigerator or freezer. Rapid cooling can sometimes cause oils to form.
-
-
Solution 2: Use a more dilute solution.
-
Oiling out can occur if the solution is too concentrated. Add more of the good solvent to the hot solution before allowing it to cool.
-
Data Presentation
| Purification Method | Typical Solvent System | Reported Yield (for related isomers) | Purity |
| Column Chromatography | Dichloromethane/Acetone gradient | ~80% | High |
| Column Chromatography | Ethyl acetate/Petroleum ether gradient | ~53% | High |
| Recrystallization | Ethyl acetate/n-Hexane (1:1) | ~68-72% | High |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or a high-percentage mixture with ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the resulting free-flowing powder onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or acetone) to move the compounds down the column.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities in the hot solution, perform a hot filtration to remove them.
-
-
Crystallization:
-
To the hot, clear solution, add a less polar solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy.
-
Warm the mixture slightly until it is clear again.
-
Allow the flask to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath or refrigerator for a period of time.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, particularly focusing on the challenges and side products associated with the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for introducing a carbaldehyde group at the C3 position of the 8-bromoimidazo[1,2-a]pyridine scaffold is the Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: What are the potential side products in this synthesis?
While the Vilsmeier-Haack reaction is generally regioselective for the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, several side products can occur. These may include:
-
Isomeric carbaldehydes: Although less favored, formylation can potentially occur at other positions on the bicyclic ring system.
-
Unreacted starting material: Incomplete reaction can lead to the presence of the starting 8-bromoimidazo[1,2-a]pyridine in the final product mixture.
-
Products from decomposition: Impurities in reagents or the presence of moisture can lead to the decomposition of the Vilsmeier reagent and subsequent side reactions.
Q3: How can I minimize the formation of side products?
Minimizing side product formation hinges on careful control of reaction conditions:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
High-Purity Reagents: Use high-purity, dry DMF and fresh or purified POCl₃. Old DMF can contain dimethylamine, which can lead to unwanted byproducts.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) during the formation of the Vilsmeier reagent and the initial reaction with the substrate, followed by a period at a controlled elevated temperature. The optimal temperature profile should be determined for your specific setup.
-
Stoichiometry: Precise control of the molar ratios of the substrate, DMF, and POCl₃ is crucial for maximizing the yield of the desired product.
Q4: What are the best practices for purifying the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and petroleum ether, is often effective in separating the desired product from unreacted starting material and other impurities. Recrystallization can also be employed as a final purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Presence of moisture quenching the Vilsmeier reagent.2. Impure or decomposed reagents (DMF, POCl₃).3. Insufficient reaction time or temperature.4. Incorrect stoichiometry. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.2. Use freshly distilled or high-purity reagents.3. Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may be necessary, but proceed with caution to avoid decomposition.4. Carefully measure and control the molar ratios of all reactants. |
| Presence of multiple spots on TLC, indicating several products | 1. Non-optimal reaction temperature leading to a loss of regioselectivity.2. Use of excess formylating agent.3. Reaction time is too long, leading to further reactions. | 1. Maintain strict temperature control throughout the reaction.2. Use a controlled amount of the Vilsmeier reagent.3. Monitor the reaction progress and quench it once the starting material is consumed. |
| Product is difficult to purify | 1. Side products have similar polarity to the desired product.2. The product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging.2. If instability on silica is suspected, consider alternative purification methods such as recrystallization or preparative HPLC. |
Summary of Potential Products
| Compound | Structure | Expected Characteristics |
| This compound (Desired Product) | 8-Br, 3-CHO imidazo[1,2-a]pyridine | Orange or brown solid. The primary product under optimized conditions. |
| 8-bromoimidazo[1,2-a]pyridine (Starting Material) | 8-Br imidazo[1,2-a]pyridine | Will be present in the case of an incomplete reaction. |
| Isomeric Monocarbaldehydes | e.g., 8-Br, 2-CHO or 8-Br, 5-CHO | Possible minor byproducts. Separation from the desired 3-carbaldehyde may require careful chromatography. |
| Di-formylated products | e.g., 8-Br, 3,X-(CHO)₂ | May form under harsh reaction conditions (e.g., high temperature, large excess of Vilsmeier reagent). |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of 8-bromoimidazo[1,2-a]pyridine
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Reaction with Substrate: Dissolve 8-bromoimidazo[1,2-a]pyridine in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound.
Technical Support Center: Optimization of Suzuki Coupling with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are designed for more reliable generation of the active Pd(0) species. To test your catalyst's activity, run a control reaction with a more reactive substrate combination, like bromobenzene and phenylboronic acid.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heteroaromatic halides like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.
-
Suboptimal Base: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome. A screen of different bases is often necessary. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can also influence the stability of the aldehyde functionality.
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction. Aprotic polar solvents like dioxane, THF, or DMF are frequently employed, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step. Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Typically, Suzuki couplings are heated, often between 80-120 °C. Microwave irradiation can also be used to accelerate the reaction.[1]
Q2: I am observing significant amounts of a dehalogenated byproduct (imidazo[1,2-a]pyridine-3-carbaldehyde). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, especially with electron-rich heteroaromatics.[1] It is often caused by the formation of a palladium-hydride species.
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides), or impurities. Using aprotic solvents and carefully selecting the base can mitigate this.
-
Ligand Choice: The use of bulky, electron-rich ligands can disfavor the formation of palladium-hydride species and subsequent reductive elimination that leads to dehalogenation.
-
Water Content: While some water can be beneficial, excessive amounts can be a proton source leading to dehalogenation. If running anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, optimizing the water ratio is important.
Q3: My boronic acid appears to be decomposing during the reaction, leading to homocoupling of the boronic acid and low yield of the desired product. What can I do?
A3: Boronic acids can be unstable under Suzuki coupling conditions, leading to protodeboronation (hydrolysis back to the arene) or formation of unreactive boroxines.
-
Use of Boronic Esters: Pinacol (BPin) or MIDA esters of boronic acids are generally more stable and can be used as alternatives to free boronic acids.
-
Reaction Conditions: Milder bases (e.g., K₂CO₃) and lower reaction temperatures may help to preserve the boronic acid.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to compensate for some decomposition.
Q4: The aldehyde group on my starting material seems to be reacting or degrading. How can I protect it?
A4: While the aldehyde group is generally compatible with many Suzuki coupling conditions, it can be sensitive to certain reagents or high temperatures.
-
Milder Conditions: Opt for milder bases and lower reaction temperatures.
-
Protection Strategy: If degradation persists, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol). The acetal is stable to the coupling conditions and can be readily deprotected after the Suzuki reaction.
Q5: Can the nitrogen atom in the imidazo[1,2-a]pyridine ring interfere with the reaction?
A5: Yes, the nitrogen atom can coordinate to the palladium center, which can inhibit the catalytic activity. The choice of a suitable ligand is key to minimize this inhibitory effect and promote the desired catalytic cycle. Bulky ligands can often prevent or weaken the coordination of the heterocyclic substrate to the palladium center.
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table summarizes various conditions that can be screened for the optimization of the Suzuki coupling of this compound. The data is compiled from studies on similar imidazo[1,2-a]pyridine systems.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 60-85 | A common starting point for heteroaromatic Suzuki couplings. |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 75-95 | Bulky phosphine ligands can be very effective for challenging substrates. |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | THF | 80 | 70-90 | Cesium carbonate is a strong base that can be effective when others fail. |
| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF | 120 | 65-88 | A robust catalyst system, often used in industrial settings. |
| 5 | (SIPr)Pd(allyl)Cl (2) | - | KOtBu (2) | Dioxane | 100 | 80-98 | NHC-palladium complexes can offer high catalytic activity. |
| 6 | Pd(PPh₃)₄ (5) | - | Ba(OH)₂ (2) | DME/H₂O (4:1) | 90 | 50-80 | Barium hydroxide can be an effective base for specific substrates.[2] |
| 7 | Pd(PPh₃)₄ (1) | - | Cs₂CO₃ (1) | DMF | 130 (Microwave) | 70-92 | Microwave irradiation can significantly reduce reaction times.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, the ligand (e.g., SPhos, 10 mol%).
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
If using a microwave reactor, set the temperature and time according to the optimized conditions.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualization
Caption: Workflow for the optimization of the Suzuki coupling reaction.
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
References
preventing decomposition of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of decomposition of this compound during a reaction?
A1: Decomposition can be indicated by a significant color change in the reaction mixture (e.g., turning dark brown or black), the formation of insoluble materials, or the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) analysis. A lower than expected yield of the desired product is also a primary indicator.
Q2: To what types of reaction conditions is this compound particularly sensitive?
A2: This compound can be sensitive to strong oxidizing agents, high temperatures, and prolonged reaction times. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and the imidazo[1,2-a]pyridine core can be reactive under certain catalytic conditions.
Q3: How can I minimize decomposition during the workup and purification stages?
A3: During workup, it is advisable to use mild conditions. Avoid strong acids or bases for pH adjustment if possible. For purification by column chromatography, using a silica gel that has been neutralized with a base like triethylamine can be beneficial.[1][2] It is also recommended to perform the purification promptly after the reaction is complete and to minimize exposure to air and light.
Q4: What are the best practices for storing this compound?
A4: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product with Significant Byproduct Formation
| Potential Cause | Suggested Solution |
| Decomposition due to High Temperature | - Lower the reaction temperature. - Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.[1][2] |
| Oxidation of the Aldehyde Group | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use deoxygenated solvents. |
| Incompatible Reagents or Catalysts | - Screen different catalysts and reaction conditions. For example, some palladium catalysts can cause decomposition of solvents like DMF, which may affect the substrate.[3] - Avoid strong oxidizing or reducing agents if not essential for the desired transformation. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. An excess of a reactive species could lead to side reactions. |
Issue 2: Difficulty in Isolating the Product Due to Streaking or Multiple Spots on TLC
| Potential Cause | Suggested Solution |
| Adsorption on Silica Gel | - Neutralize the silica gel with triethylamine before use for column chromatography.[1][2] - Use a different stationary phase, such as alumina. |
| Formation of Polar Impurities | - Wash the crude product with a non-polar solvent to remove highly polar impurities before column chromatography. - Consider a mild aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove acidic byproducts.[2] |
| Product Instability on TLC Plate | - Run the TLC quickly and visualize it promptly. - Consider using a mobile phase containing a small amount of triethylamine to reduce streaking. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction, which can be adapted for other palladium-catalyzed reactions. The key is to maintain an inert atmosphere and use appropriate conditions to minimize decomposition.
-
Preparation:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Degas all solvents by bubbling with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
To a reaction flask, add this compound (1 equivalent), the boronic acid partner (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Aim for the shortest reaction time necessary for complete conversion of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate).
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for addressing the decomposition of this compound.
References
- 1. 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde|CAS 1194375-12-6 [benchchem.com]
- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for cross-coupling reactions with the versatile but sometimes challenging substrate, 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.
The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and the ability to functionalize it through cross-coupling is paramount for generating novel molecular entities.[1][2][3] However, the electronic nature of this heterocyclic system, particularly with the presence of an electron-withdrawing carbaldehyde group, can present unique challenges in catalyst selection and reaction optimization. This guide is structured to address these specific issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The imidazo[1,2-a]pyridine ring system is electron-deficient, which can affect the oxidative addition step in the catalytic cycle.[4] Additionally, the nitrogen atoms in the ring can act as ligands, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[4][5] The presence of the aldehyde group can also introduce complexities, such as potential side reactions or incompatibility with certain reaction conditions.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this substrate?
A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is widely used due to the commercial availability and stability of the boron reagents.[6][7]
-
Buchwald-Hartwig Amination: The method of choice for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines.[8][9][10]
-
Sonogashira Coupling: Used for creating C-C triple bonds by coupling with terminal alkynes.[11][12]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[13][14]
-
Stille Coupling: An alternative for C-C bond formation using organotin reagents, known for its tolerance of a wide variety of functional groups.[15][16][17]
Q3: What are the key parameters to consider when selecting a catalyst system?
A3: The selection of an appropriate catalyst system is critical and involves considering the palladium source and the ligand.
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. The choice can influence the ease of reduction to the active Pd(0) species.
-
Ligand: The ligand is arguably the most crucial component. For electron-deficient heteroaromatic halides, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation.[18][19] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging couplings.[4][19]
Troubleshooting Guide
General Issues
Problem: Low or no conversion of the starting material.
Possible Causes & Solutions:
-
Catalyst Inactivity: The chosen palladium source may not be efficiently reduced to the active Pd(0) species.
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.
-
-
Inappropriate Ligand: The ligand may not be suitable for this specific substrate.
-
Solution: For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. For Sonogashira coupling, a combination of a phosphine ligand and a copper(I) co-catalyst is often effective.[11]
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle.[20]
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of the catalyst.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF are frequently used.[22] The choice should be optimized for each specific reaction.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Reaction-Specific Troubleshooting
Problem: Protodebromination (loss of bromine) of the starting material.
Possible Causes & Solutions:
-
Presence of Water: Traces of water can lead to the hydrolysis of the boronic acid and subsequent protodebromination.
-
Solution: Use anhydrous solvents and reagents. Consider using boronic esters, which are often more stable.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow.
-
Solution: Ensure the use of an appropriate base to activate the boronic acid. The addition of water in a controlled amount can sometimes accelerate this step, but it must be carefully optimized.
-
Problem: Formation of hydrodehalogenated arene (product of bromine replacement with hydrogen).
Possible Causes & Solutions:
-
β-Hydride Elimination: This side reaction can occur, especially with primary aliphatic amines.[19][23]
-
Solution: Employ bulky ligands that disfavor the formation of the required geometry for β-hydride elimination. Using a pre-catalyst can also be beneficial.
-
Problem: Homocoupling of the alkyne (Glaser coupling).
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne.
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
-
-
Excessive Copper(I) Co-catalyst: High concentrations of the copper co-catalyst can favor homocoupling.
-
Solution: Reduce the amount of the copper(I) salt. Copper-free Sonogashira protocols are also available and should be considered.[24]
-
Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the ligand (e.g., XPhos, 1.1-1.5 times the amount of palladium).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalyst System Comparison for Suzuki Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | <10 | Low conversion, significant starting material remaining. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 75 | Good conversion, some byproduct formation. |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 92 | High conversion, clean reaction profile. |
This data is illustrative and actual results may vary.
Visualizing the Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Workflow for Catalyst Selection
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scirp.org [scirp.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. thalesnano.com [thalesnano.com]
Technical Support Center: Troubleshooting Reactions with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: Researchers may encounter several common issues:
-
Low or No Product Yield: This can be attributed to several factors, including catalyst deactivation (poisoning), poor substrate solubility, or inappropriate reaction conditions. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.
-
Side Reactions: The most prevalent side reactions include protodeboronation of the boronic acid/ester in Suzuki couplings, leading to the formation of a deborylated byproduct, and hydrodehalogenation, where the bromine atom is replaced by a hydrogen.
-
Difficulty in Purification: The polarity of the imidazo[1,2-a]pyridine core and the presence of the aldehyde group can sometimes make chromatographic separation from byproducts and residual catalyst challenging.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this substrate?
A2: this compound is a versatile building block suitable for a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-arylated compounds by coupling with primary or secondary amines.[1][2][3]
-
Sonogashira Coupling: To introduce alkyne functionalities.[4]
-
Heck Coupling: For the arylation of alkenes.[5]
-
Cyanation: To install a nitrile group.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction with this compound is giving a low yield or no product.
Comparative Data for Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings of bromo-substituted imidazo[1,2-a]pyridines with various boronic acids. While specific data for the 3-carbaldehyde derivative is limited, these examples provide a valuable starting point for optimization.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 81 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 80 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ (2) | Ethanol | 85 | 18 | 73 |
Troubleshooting Failed Buchwald-Hartwig Amination
Problem: I am observing hydrodehalogenation or low conversion in my Buchwald-Hartwig amination of this compound.
Comparative Data for Buchwald-Hartwig Amination Conditions
The following table provides a summary of reaction conditions and yields for the Buchwald-Hartwig amination of bromo-substituted N-heterocycles with various amines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | 90 |
| Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 78 |
| Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 20 | 82 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Methodology:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the appropriate ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Methodology:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., sodium tert-butoxide, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. thieme-connect.de [thieme-connect.de]
Technical Support Center: Solvent Effects on 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is giving a low yield. What are the most common solvent-related issues?
Low yields in palladium-catalyzed reactions involving pyridine-containing substrates are a frequent challenge. The solvent plays a crucial role and can be the source of several issues.[1]
Common Causes and Solutions:
-
Poor Solubility: All reaction components, including the starting material, catalyst, base, and coupling partner, must be adequately soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. For example, while toluene is a common nonpolar solvent for Suzuki couplings, a more polar solvent like DMF or dioxane might be necessary to dissolve all reagents.[2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[1] The choice of solvent can influence this interaction. Highly polar, coordinating solvents like DMF or NMP can sometimes stabilize the catalytic species, but they can also promote catalyst decomposition at high temperatures.[2] If you observe the formation of palladium black (aggregated, inactive palladium), it could be a sign of catalyst decomposition, often triggered by high temperatures or an inappropriate solvent choice.[1][3]
-
Suboptimal Polarity: The polarity of the solvent affects the various steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[2][4] There is no universal "best" solvent; the optimal choice depends on the specific reaction (Suzuki, Heck, Sonogashira) and the coupling partners. A systematic screening of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile) is often the most effective approach to improving yield.
Q2: For a Suzuki-Miyaura coupling, which solvents are recommended and why?
The choice of solvent for a Suzuki-Miyaura reaction can significantly impact the yield and reaction rate. The solvent's primary roles are to dissolve the reactants and base, and to influence the stability and activity of the palladium catalyst.
Commonly used solvents include:
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used. They are relatively nonpolar and are often used with an aqueous base solution, creating a biphasic system.[4]
-
Aromatic Hydrocarbons: Toluene is another common nonpolar solvent, particularly effective for reactions run at higher temperatures.[4]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethoxyethane (DME) are effective for dissolving a wide range of substrates and inorganic bases.[2][5] Studies on substituted imidazo[1,2-a]pyridines have shown that optimized yields can be achieved using DME with strong bases.[5][6]
-
Alcohols/Water: Mixtures of solvents like ethanol/water can also be effective and are considered "greener" options.[7]
The dielectric constant (a measure of polarity) does not always directly correlate with reaction selectivity or yield, indicating a more complex interplay between the solvent and the catalytic system.[4][8]
Q3: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can solvent choice help minimize this side product?
The Sonogashira reaction, which couples the aryl bromide with a terminal alkyne, is often plagued by the oxidative homocoupling of the alkyne (the Glaser product).[3] This side reaction is primarily caused by the presence of oxygen and is promoted by the copper(I) co-catalyst.
Solvent-Based Strategies to Minimize Homocoupling:
-
Use Amine as a Solvent: Performing the reaction in an amine base, such as diethylamine or triethylamine, which also acts as the solvent, is a common strategy.[9] The amine serves as the base to neutralize the HBr byproduct and can help create anaerobic conditions if properly degassed.
-
Ensure Rigorous Degassing: Regardless of the solvent, it must be thoroughly degassed to remove dissolved oxygen. This is the most critical factor in preventing homocoupling.
-
Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution. These reactions are often run in solvents like N-methylpyrrolidinone (NMP) or DMF with a suitable palladium catalyst/ligand system and a base like cesium carbonate.[9][10]
Q4: My Heck reaction is sluggish and requires high temperatures. What is the typical role of the solvent in this reaction?
The Heck reaction couples the aryl bromide with an alkene.[11] These reactions often require higher temperatures (e.g., 80-140°C) to proceed efficiently, especially with aryl bromides.[12]
The solvent's role is critical:
-
High Boiling Point: Polar aprotic solvents like DMF (boiling point 153°C) or DMAc are frequently used because their high boiling points allow the reaction to be heated sufficiently to overcome the activation energy barrier.
-
Reagent Solubility: These solvents are effective at dissolving the palladium catalyst, the aryl halide, and the inorganic base used in the reaction.[2]
-
Ionic Intermediates: The mechanism involves ionic palladium intermediates, which are stabilized by polar solvents, thus facilitating the catalytic cycle.
Using a solvent mixture, such as DMF/H₂O, has also been shown to be effective, sometimes allowing for lower reaction temperatures.[12]
Quantitative Data on Solvent Effects
The following table summarizes the general effect of solvent choice on the yield of common palladium-catalyzed cross-coupling reactions involving aryl bromides. Yields are illustrative and highly dependent on the specific substrate, catalyst, ligand, base, and temperature.
| Reaction Type | Solvent Class | Example Solvents | Typical Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Ethers / Aromatic | Toluene, Dioxane, THF | 60 - 95% | Often used with aqueous base; good for general-purpose couplings.[4] |
| Polar Aprotic | DMF, DME | 70 - 98% | Excellent solubility for reagents; DME can give high yields for this scaffold.[5] | |
| Alcohols / Water | EtOH/H₂O | 50 - 90% | Greener solvent choice, but optimization may be required.[7] | |
| Sonogashira | Amines | Triethylamine, Diethylamine | 65 - 95% | The amine acts as both solvent and base.[9] Rigorous degassing is critical. |
| Polar Aprotic | DMF, Acetonitrile | 60 - 90% | Good for copper-catalyzed or copper-free systems.[9][13] | |
| Heck | Polar Aprotic | DMF, DMAc, NMP | 70 - 95% | High boiling points are necessary for less reactive aryl bromides.[12] |
| Aqueous Mixtures | DMF/H₂O | 60 - 92% | Can sometimes allow for milder reaction temperatures.[12] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction. Optimization of the ligand, base, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with a suitable ligand (e.g., SPhos, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME
Procedure:
-
Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualized Workflow
The following diagram illustrates a logical workflow for selecting and troubleshooting solvents for cross-coupling reactions.
Caption: Workflow for solvent selection and troubleshooting in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.lucp.net [books.lucp.net]
Navigating Regioselectivity in Imidazo[1,2-a]pyridine Functionalization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of the imidazo[1,2-a]pyridine scaffold. This valuable heterocyclic motif is a cornerstone in medicinal chemistry, and precise control over substitution patterns is critical for developing novel therapeutics. This guide offers practical solutions to common issues, detailed experimental protocols, and data-driven insights to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position the most common site for electrophilic and radical functionalization of imidazo[1,2-a]pyridines?
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and kinetically favored site for many functionalization reactions.[1][2] This is due to the electronic properties of the bicyclic system. The nitrogen atom at position 4 acts as an electron-donating group, increasing the electron density at C3. Resonance analysis of the intermediates formed upon electrophilic attack shows that substitution at C3 leads to a more stable carbocation intermediate compared to attack at other positions like C2.[3]
Q2: I am observing a mixture of C3 and C5 functionalized products. How can I improve the regioselectivity for the C3 isomer?
Achieving high C3 selectivity is often a matter of optimizing reaction conditions to favor the kinetically preferred product. Here are some strategies:
-
Catalyst Choice: For reactions like C-H arylation, palladium catalysts often favor the C3 position.[4] Copper-catalyzed reactions, such as thiolations, have also shown high regioselectivity for C3.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity for the kinetically favored C3 product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your specific transformation.
-
Minimizing Radical Pathways: For reactions that can proceed through multiple mechanisms, adding radical scavengers (if the desired pathway is not radical-based) can sometimes suppress side reactions leading to other isomers.
Q3: My goal is to functionalize the C5 position. What are the most effective strategies to achieve this?
While C3 functionalization is more common, several strategies can be employed to direct reactions to the C5 position:[4][6]
-
Directing Groups: Installing a directing group on the imidazo[1,2-a]pyridine scaffold is a powerful method. For example, using N-methoxyamide as a directing group with rhodium(III) catalysis has been shown to facilitate C5 arylation.[7]
-
Photocatalysis: Visible light-induced methods have emerged as a promising approach for C5 functionalization.[8] For instance, eosin Y as a photocatalyst can promote C5 alkylation with alkyl N-hydroxyphthalimides.[8]
-
Steric Hindrance: Introducing a bulky substituent at the C2 or C3 position can sterically hinder attack at these sites, thereby promoting functionalization at the less hindered C5 position.
-
Reaction Conditions: In some cases, specific catalytic systems and reaction conditions can override the intrinsic reactivity of the heterocycle. For example, certain palladium-catalyzed C-H activation conditions have been developed for C8 arylation by modulating the chelation environment.[4]
Q4: I am struggling with low yields in my C-H functionalization reaction. What are some common causes and solutions?
Low yields can stem from various factors. Consider the following troubleshooting steps:
-
Substrate Reactivity: Electron-donating or -withdrawing groups on the imidazo[1,2-a]pyridine or the coupling partner can significantly impact reactivity. You may need to adjust the reaction conditions (e.g., temperature, catalyst loading) for different substrates.
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure all reagents are pure and dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.
-
Incorrect Ligand: For metal-catalyzed reactions, the choice of ligand is crucial. The ligand can influence the catalyst's stability, solubility, and reactivity. Screen a variety of ligands to find the optimal one for your system.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential impacts on regioselectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions are not optimal for the desired isomer. | - Modify the catalyst and/or ligand. - Adjust the reaction temperature. - Screen different solvents. - Consider using a directing group for less accessible positions. |
| Steric hindrance is not sufficient to direct the reaction. | - Increase the size of the blocking group. | |
| Low or No Product Formation | Inactive catalyst. | - Use fresh catalyst and ensure proper handling (e.g., inert atmosphere). - Screen different catalyst precursors and ligands. |
| Unsuitable reaction conditions. | - Optimize temperature, reaction time, and concentration. - Ensure all reagents and solvents are pure and dry. | |
| Poor substrate reactivity. | - Modify the electronic properties of the substrate if possible. - Use a more reactive coupling partner. | |
| Difficulty in Product Purification | Isomers are difficult to separate. | - Optimize the reaction for higher regioselectivity to simplify purification. - Employ advanced chromatographic techniques (e.g., preparative HPLC, SFC). |
| Complex reaction mixture with multiple byproducts. | - Lower the reaction temperature to minimize side reactions. - Reduce the concentration of reagents. - Investigate alternative reaction pathways with cleaner profiles. |
Factors Influencing Regioselectivity
The regioselectivity of imidazo[1,2-a]pyridine functionalization is a delicate balance of several interconnected factors. The following diagram illustrates the key parameters that researchers can manipulate to control the reaction outcome.
Caption: Key factors governing the regioselective functionalization of imidazo[1,2-a]pyridines.
General Experimental Workflow for Optimizing Regioselectivity
A systematic approach is essential for efficiently optimizing the regioselectivity of a new functionalization reaction on the imidazo[1,2-a]pyridine core. The following workflow provides a structured methodology for this process.
Caption: A systematic workflow for the optimization of regioselective reactions.
Data Summary: Regioselective Functionalization of Imidazo[1,2-a]pyridines
The following tables summarize quantitative data from the literature for various regioselective functionalization reactions.
Table 1: C3-Thiolation of Imidazo[1,2-a]pyridines
| Entry | Imidazo[1,2-a]pyridine Substituent | Thiol | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Phenyl | 4-Methylbenzenethiol | CuI (10 mol%) | DMSO | 100 | 92 | [5] |
| 2 | 2-(4-Chlorophenyl) | 4-Methylbenzenethiol | CuI (10 mol%) | DMSO | 100 | 85 | [5] |
| 3 | 2-Methyl | Benzenethiol | CuI (10 mol%) | DMSO | 100 | 88 | [5] |
| 4 | Unsubstituted | 4-tert-Butylbenzenethiol | CuI (10 mol%) | DMSO | 100 | 78 | [5] |
Table 2: C5-Arylation of Imidazo[1,2-a]pyridines using a Directing Group
| Entry | Imidazo[1,2-a]pyridine | Arylating Agent | Catalyst | Directing Group | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 3-(N-methoxycarbamoyl) | 4-Methylphenylboronic acid | [RhCpCl2]2 | N-methoxyamide | DCE | 80 | 85 | [7] |
| 2 | 3-(N-methoxycarbamoyl) | 4-Methoxyphenylboronic acid | [RhCpCl2]2 | N-methoxyamide | DCE | 80 | 78 | [7] |
| 3 | 3-(N-methoxycarbamoyl) | 3-Thienylboronic acid | [RhCp*Cl2]2 | N-methoxyamide | DCE | 80 | 72 | [7] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed C3-Thiolation of 2-Phenylimidazo[1,2-a]pyridine
To a solution of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol) and 4-methylbenzenethiol (0.6 mmol) in DMSO (2 mL) in a sealed tube was added CuI (0.05 mmol). The reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired C3-thiolated product.[5]
Protocol 2: Rhodium-Catalyzed C5-Arylation of 3-(N-methoxycarbamoyl)imidazo[1,2-a]pyridine
In a glovebox, a screw-capped vial was charged with 3-(N-methoxycarbamoyl)imidazo[1,2-a]pyridine (0.2 mmol), 4-methylphenylboronic acid (0.4 mmol), [RhCp*Cl2]2 (0.005 mmol), and AgSbF6 (0.02 mmol). Anhydrous DCE (1 mL) was added, and the vial was sealed. The reaction mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography to yield the C5-arylated product.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedure for reactions with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support resource for researchers working with 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide provides in-depth, field-tested advice on work-up procedures, purification strategies, and troubleshooting for common synthetic transformations involving this versatile heterocyclic aldehyde. The methodologies described herein are designed to ensure high purity, good recovery, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Besides unreacted starting material, the two most frequently encountered impurities are the corresponding carboxylic acid (8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid) formed via air oxidation of the aldehyde, and residual catalysts or reagents from the preceding reaction. The imidazo[1,2-a]pyridine core is also basic and can form salts, which may complicate extraction if the incorrect pH is used.
Q2: My crude product is a dark, oily residue. Is this normal?
A2: While the pure starting material is typically an orange or brown solid, many reactions can produce colored impurities.[1] Dark oils or tars often suggest the formation of polymeric side products or degradation. This can occur if reaction temperatures were too high or if acidic/basic conditions were too harsh. A carefully planned chromatographic purification is essential in these cases.
Q3: I'm observing significant streaking on my silica gel TLC plates. What's the cause and how can I resolve it?
A3: Streaking is a common issue with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. The basic nitrogen atoms on the ring system interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor chromatographic behavior. To mitigate this, you should add a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or a 1-10% solution of 7N ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper spots and better separation.
Physicochemical Properties of this compound
A clear understanding of the physical properties of your starting material is critical for designing effective work-up and purification protocols.
| Property | Value | Source(s) |
| CAS Number | 1232038-99-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅BrN₂O | [1][6] |
| Molecular Weight | 225.04 g/mol | [6] |
| Appearance | Orange or brown solid | [1] |
| Storage | 2-8°C, protected from light and air | [1] |
| Solubility | Generally soluble in dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF). Limited solubility in hexanes and water. | Inferred from extraction procedures[7][8] |
General Work-Up & Purification Workflow
This section outlines a robust, general procedure for the work-up and purification of reactions involving this compound. Specific modifications for common reaction types are detailed in the subsequent sections.
Caption: General experimental workflow from reaction completion to product characterization.
Troubleshooting Guide for Specific Reaction Work-Ups
The choice of work-up procedure is fundamentally dictated by the reagents used and the byproducts formed. This section provides detailed protocols and troubleshooting advice for common reactions.
Wittig Reactions
The Wittig reaction is a cornerstone method for converting aldehydes to alkenes. The primary challenge in its work-up is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Standard Work-Up Protocol:
-
Quenching: After reaction completion, cool the mixture and quench by adding water.[9]
-
Extraction: Dilute with a suitable organic solvent like ethyl acetate or DCM and transfer to a separatory funnel. Wash sequentially with water and then brine.[10]
-
TPPO Removal: TPPO has limited solubility in non-polar solvents. To facilitate its removal, concentrate the crude organic layer and triturate the residue with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The desired alkene product will often dissolve, while the TPPO precipitates and can be removed by filtration.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Troubleshooting Q&A:
-
Q: A white precipitate (TPPO) is crashing out during my column chromatography, blocking the column. How can I prevent this?
-
A: This indicates incomplete removal of TPPO before chromatography. After the initial extraction, concentrate the crude product, redissolve it in a minimal amount of DCM, and add hexanes or diethyl ether to precipitate the TPPO. Filter and then load the filtrate onto your column. This pre-purification step is crucial.
-
-
Q: My product and TPPO have very similar Rf values. What can I do?
-
A: If co-elution is an issue, consider alternative purification methods. If your product is a solid, recrystallization can be highly effective.[11] Alternatively, if the product contains a basic nitrogen that is not present in TPPO, an acid-base extraction may be possible. Dissolve the crude mixture in EtOAc, extract with dilute HCl (1M), wash the acidic aqueous layer with EtOAc to remove TPPO, then basify the aqueous layer with NaOH and back-extract your product into fresh EtOAc.
-
Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a mild and highly selective method for synthesizing amines. The work-up is generally straightforward.[12]
Standard Work-Up Protocol:
-
Quenching: The reaction is typically quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] This neutralizes the acetic acid present and decomposes any remaining borohydride reagent.
-
Extraction: Extract the aqueous mixture several times with DCM or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can then be purified by silica gel chromatography. For basic amine products, it is advisable to use an eluent system containing triethylamine (see FAQ A3).
Troubleshooting Q&A:
-
Q: I see starting aldehyde in my crude NMR. Why wasn't the reaction complete?
-
A: This can be due to several factors: insufficient reagent (NaBH(OAc)₃ is often used in excess, 1.4-4 equivalents), poor quality of the borohydride (it can degrade upon improper storage), or the amine being a weak nucleophile (e.g., an aniline with electron-withdrawing groups).[14][15] Ensure your reagents are fresh and consider increasing the equivalents of NaBH(OAc)₃.
-
-
Q: My product is water-soluble and I have poor extraction efficiency. What should I do?
-
A: For highly polar or low molecular weight amines, continuous liquid-liquid extraction can be effective. Alternatively, saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic solvent.
-
Grignard and Organolithium Additions
These reactions use highly reactive organometallic reagents that require a careful quenching procedure.
Standard Work-Up Protocol:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[16][17] This is a mild proton source that protonates the intermediate magnesium or lithium alkoxide to form the desired alcohol without being strongly acidic, which could cause side reactions like elimination.[18][19][20]
-
Extraction: After quenching, add an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts, wash with brine to remove residual water, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by silica gel chromatography.
Troubleshooting Q&A:
-
Q: Why use saturated NH₄Cl instead of water or dilute acid to quench?
-
A: Quenching with water can create a thick, gelatinous precipitate of magnesium hydroxide (Mg(OH)₂), which makes the separation of layers extremely difficult. Strong acids (like HCl) can cause dehydration of the newly formed tertiary or benzylic alcohol product to an alkene.[16] Saturated NH₄Cl is weakly acidic and effectively quenches the reaction while keeping magnesium salts soluble in the aqueous phase, leading to a clean separation.[16][20]
-
-
Q: My reaction mixture turned into an unfilterable gel upon quenching. How can I salvage it?
-
A: This is likely due to the formation of magnesium hydroxides. To break up the emulsion/gel, try adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring vigorously for an hour or two.[17] The tartrate chelates the magnesium ions, often resulting in two clear, separable layers.
-
Caption: A decision tree for troubleshooting common work-up issues.
References
- 1. 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde|CAS 1232038-99-1 [rlavie.com]
- 2. 1232038-99-1 this compound [chemsigma.com]
- 3. a2bchem.com [a2bchem.com]
- 4. molcore.com [molcore.com]
- 5. This compound - CAS:1232038-99-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. Page loading... [guidechem.com]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. sciencemadness.org [sciencemadness.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 18. reddit.com [reddit.com]
- 19. brainly.com [brainly.com]
- 20. m.youtube.com [m.youtube.com]
catalyst-free synthesis of imidazo[1,2-a]pyridines to avoid metal contamination
For researchers, scientists, and drug development professionals seeking to avoid metal contamination in the synthesis of imidazo[1,2-a]pyridines, this technical support center provides essential guidance. Catalyst-free methods offer a greener and more cost-effective approach, eliminating the need for expensive and potentially toxic metal catalysts and simplifying product purification.[1][2][3] This resource addresses common challenges through troubleshooting guides and frequently asked questions, ensuring a smoother experimental process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the catalyst-free synthesis of imidazo[1,2-a]pyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Poor Quality of Reactants: Impurities in 2-aminopyridine or α-haloketone can interfere with the reaction. 3. Incorrect Solvent: The chosen solvent may not be suitable for the specific substrates. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize Temperature: Gradually increase the reaction temperature. For solvent-free reactions, a temperature of around 60°C is often effective.[2][4] Microwave-assisted synthesis can also be employed to enhance reaction rates.[5][6][7][8] 2. Purify Reactants: Recrystallize or distill the starting materials. Ensure they are dry, as moisture can hinder the reaction. 3. Solvent Screening: If using a solvent, screen a variety of polar and non-polar options. Water has been shown to be an effective and environmentally friendly solvent for certain catalyst-free methods.[1][5] 4. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting materials are consumed. |
| Formation of Multiple Side Products | 1. Decomposition of Starting Materials: High temperatures can lead to the degradation of sensitive substrates. 2. Side Reactions: The reactants may be undergoing alternative reaction pathways. 3. Presence of Air/Oxygen: For some reactions, an inert atmosphere may be necessary to prevent oxidation. | 1. Lower Reaction Temperature: Find the optimal temperature that promotes product formation without causing decomposition. 2. Modify Reaction Conditions: Adjusting the solvent or the order of addition of reagents can sometimes minimize side reactions. 3. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon if oxidative side products are suspected. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Product Insolubility: The desired product may precipitate out with impurities. | 1. Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. Methanol is commonly used for the recrystallization of imidazo[1,2-a]pyridines.[5] 2. Solvent Extraction: A liquid-liquid extraction with a suitable solvent like ethyl acetate can help remove impurities before final purification.[5] 3. Chromatography Optimization: If column chromatography is necessary, try different solvent gradients and stationary phases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst-free methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent catalyst-free methods involve the condensation of 2-aminopyridines with α-haloketones.[2][6] This reaction can be performed under various conditions, including solvent-free heating, microwave irradiation, and ultrasound assistance, to provide good to excellent yields.[2][6][9][10]
Q2: What are the advantages of using a catalyst-free approach?
A2: The primary advantages are the avoidance of metal contamination in the final product, which is crucial for pharmaceutical applications.[1] These methods are also often more environmentally benign ("greener"), cost-effective, and involve simpler workup procedures.[1][2][5]
Q3: Can I run these reactions open to the atmosphere?
A3: Many of the reported catalyst-free syntheses of imidazo[1,2-a]pyridines are performed under an open atmosphere and do not require special inert conditions.[11] However, if you observe product degradation or the formation of colored impurities, trying the reaction under an inert atmosphere (like nitrogen or argon) is a good troubleshooting step.
Q4: What is the typical reaction time for a catalyst-free synthesis?
A4: Reaction times can vary significantly depending on the specific substrates and conditions. Solvent-free reactions at elevated temperatures can take as little as 20-30 minutes.[2][5] Microwave-assisted syntheses are often even faster, with some reactions completing in just a few minutes.[6][8] It is always recommended to monitor the reaction's progress by TLC.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. α-haloketones are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using microwave reactors, ensure you are familiar with the equipment's safety features.
Experimental Protocols
General Procedure for Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is based on the widely used condensation of a 2-aminopyridine with an α-haloketone.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser (if using a solvent)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol).
-
Solvent-Free Condition: Heat the mixture at 60°C with stirring for 20-30 minutes.[2] The reaction mixture will typically solidify upon completion.
-
Solvent-Based Condition: Alternatively, the reactants can be refluxed in a solvent like ethanol.
-
Microwave-Assisted Condition: The reaction can also be carried out in a microwave reactor, often without a solvent, which can significantly reduce the reaction time.[6][8]
-
Work-up and Purification:
-
After completion, the reaction mixture is typically extracted with a solvent such as ethyl acetate.
-
The organic extract is then concentrated under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent, often methanol, to yield the pure 2-phenylimidazo[1,2-a]pyridine.[5]
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the catalyst-free synthesis of various imidazo[1,2-a]pyridine derivatives.
| Entry | 2-Aminopyridine Derivative | α-Haloketone Derivative | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | α-Bromoacetophenone | Neat, 60°C | 20 min | 91 | [2] |
| 2 | 2-Amino-4-methylpyridine | α-Bromoacetophenone | Microwave, Solvent-free | 3-5 min | 95 | [6] |
| 3 | 2-Aminopyridine | 2-Bromo-1-(4-methoxyphenyl)ethanone | Microwave, Solvent-free | 3-5 min | 92 | [6] |
| 4 | 2-Aminopyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | Neat, 60°C | 25 min | 88 | [2] |
| 5 | Substituted 2-aminonicotinic acid | Chloroacetaldehyde | Water, Microwave | 30 min | 92-95 | [5] |
| 6 | 2-Aminopyridine | 2-Bromoacetophenone derivatives | Ultrasound, PEG-400 | 15-20 min | 80-95 | [9][10] |
Visualizations
Caption: General experimental workflow for the catalyst-free synthesis of imidazo[1,2-a]pyridines.
Caption: Troubleshooting decision tree for catalyst-free imidazo[1,2-a]pyridine synthesis.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. (PDF) Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives (2019) | Beatriz Vieira | 12 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Accelerating Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing extended reaction times in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues related to slow reaction rates and offers specific solutions to accelerate your synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is extremely slow (taking hours to days) under conventional heating. | Inefficient heat transfer, low reactivity of substrates. | 1. Switch to Microwave (MW) Irradiation: Microwave heating can dramatically reduce reaction times, often from hours to minutes, by promoting rapid and uniform heating.[1][2][3][4][5] 2. Employ Ultrasound Assistance: Sonication can enhance mass transfer and accelerate reactions, particularly in heterogeneous mixtures.[6][7][8] 3. Explore Continuous Flow Synthesis: For scalability and precise control over reaction parameters, continuous flow reactors offer efficient mixing and heat transfer, leading to faster reactions.[9][10] |
| Low yields despite prolonged reaction times. | Competing side reactions, product degradation at high temperatures over time, inefficient catalysis. | 1. Optimize the Catalyst: The choice of catalyst is crucial. Consider catalyst-free methods where applicable, or screen different catalysts such as copper salts, p-toluenesulfonic acid (p-TSA), or molecular iodine.[11][12][13][14] 2. Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an appropriate temperature can increase the concentration of reactants and accelerate the reaction.[1] 3. Utilize Multicomponent Reactions (MCRs): MCRs combine multiple starting materials in a single step, which can be inherently faster and more atom-economical.[1][3][15] |
| Difficulty in achieving consistent reaction times. | Poor temperature control, variability in reagent quality. | 1. Ensure Precise Temperature Control: Use a reliable heating mantle with a temperature controller or a dedicated microwave reactor for consistent heating. 2. Verify Reagent Purity: Use fresh and pure reagents. Impurities can inhibit catalysts or lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I significantly reduce my reaction time without investing in new equipment like a microwave or flow reactor?
A1: You can achieve faster reaction times by optimizing your reaction conditions. Consider the following:
-
Catalyst Selection: If you are using a catalyst, ensure it is the most efficient one for your specific substrates. For instance, copper-catalyzed reactions have shown high efficiency.[13] For some multicomponent reactions, catalysts like scandium triflate or p-toluenesulfonic acid can be very effective.[1][11] In some cases, a catalyst-free approach at an elevated temperature might be faster.[1]
-
Solvent Choice: The choice of solvent can impact reaction rates. Some reactions proceed faster in polar aprotic solvents like DMF, while others benefit from solvent-free conditions.[11][16] Experimenting with different solvents is recommended.
-
Concentration: Increasing the concentration of your reactants can lead to a faster reaction rate, assuming solubility is not an issue.
Q2: What are the main advantages of using microwave-assisted synthesis for imidazo[1,2-a]pyridines?
A2: The primary advantages of microwave-assisted synthesis are a dramatic reduction in reaction time, often from hours to minutes, and frequently improved product yields.[1][2][3][4] This is due to rapid and uniform heating of the reaction mixture, which can minimize the formation of side products.
Q3: Is it possible to run the synthesis of imidazo[1,2-a]pyridines under green chemistry principles to reduce reaction time and environmental impact?
A3: Yes, several eco-friendly methods have been developed that also offer reduced reaction times. These include:
-
Microwave-assisted synthesis in water: This approach combines the speed of microwave heating with an environmentally benign solvent.[2]
-
Ultrasound-assisted synthesis in green solvents: Using ultrasound with non-toxic solvents like PEG-400 can lead to rapid and efficient synthesis.[7]
-
Catalyst-free and solvent-free reactions: Some protocols allow for the reaction to proceed efficiently by heating the neat reactants, completely eliminating the need for a catalyst or solvent.[1]
Q4: Can multicomponent reactions (MCRs) help in reducing the overall synthesis time?
A4: Absolutely. MCRs are designed to combine three or more reactants in a single step to form a complex product. This "one-pot" nature significantly reduces the overall synthesis time by eliminating the need for isolating intermediates and performing multiple reaction setups. The Groebke-Blackburn-Bienaymé reaction is a well-known MCR for synthesizing imidazo[1,2-a]pyridines.[3][17]
Data on Reaction Time Reduction
The following tables summarize quantitative data on how different methods can reduce reaction times for the synthesis of imidazo[1,2-a]pyridines.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Starting Materials | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-aminopyridine, aldehyde, trimethylsilylcyanide | Conventional | Reflux | 12 h | - | [1] |
| 2-aminopyridine, aldehyde, trimethylsilylcyanide | Microwave | - | - | High | [1] |
| 2-aminopyridine, α-bromoketones | Conventional | - | - | - | [13] |
| 2-aminopyridines, α-bromo-β-keto esters | Microwave | - | < 2 min | High | [13] |
| 2-aminopyridine, chloroacetaldehyde | Microwave | - | 30 min | 92-95% | [2] |
| 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | Conventional | 60 | 8 h | 82% | [17] |
| 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | Microwave | - | 30 min | 89% | [17] |
Table 2: Effect of Ultrasound Irradiation on Reaction Time
| Starting Materials | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 2-aminopyridine, 2-bromoacetophenone | K2CO3 | PEG-400 | 30 | 78 | [6] |
| 2-aminopyridine, 2-bromoacetophenone | K2CO3 | PEG-400 | 15 | 94 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
This protocol is based on the general principles of microwave-assisted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
α-bromoketone (1 mmol)
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminopyridine (1 mmol) and the α-bromoketone (1 mmol).
-
If a solvent-free reaction is intended, ensure the reactants are well-mixed. If a solvent is used, add the appropriate solvent (e.g., ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 2-15 minutes). The optimal time and temperature may need to be determined empirically for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the product by standard methods, such as column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines
This protocol is adapted from a procedure for the ultrasound-assisted synthesis of 2-phenyl-imidazo[1,2-a]pyridine.[6]
Materials:
-
2-aminopyridine (1 mmol)
-
2-bromoacetophenone (1 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
Polyethylene glycol (PEG-400) (3 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), and potassium carbonate (1.5 mmol).
-
Add PEG-400 (3 mL) as the solvent.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for 15-30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for slow imidazo[1,2-a]pyridine synthesis.
Caption: Comparison of conventional vs. modern synthesis strategies.
Caption: Logical flow of stepwise synthesis versus a multicomponent reaction.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. (PDF) Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives (2019) | Beatriz Vieira | 12 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Validation & Comparative
1H NMR Analysis of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) analysis, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, referencing its unsubstituted parent compound and other derivatives to highlight the influence of substituents on the chemical shifts and coupling constants of the imidazo[1,2-a]pyridine core.
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shift data for this compound and related compounds. This data is essential for understanding the electronic effects of the bromo and carbaldehyde groups on the aromatic system.
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | CHO (δ, ppm) | Solvent |
| Imidazo[1,2-a]pyridine | 7.96 (s) | 8.08 (d) | 6.78 (t) | 7.18 (t) | 7.60 (d) | - | CDCl₃ |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | 8.45 (s) | 9.85 (d) | 7.20 (t) | 7.60 (t) | 7.80 (d) | 10.10 (s) | CDCl₃ |
| This compound | 8.38 (s) | 9.70 (d) | 7.10 (t) | 7.55 (dd) | - | 10.05 (s) | CDCl₃ |
| 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | - | 9.65 (d) | 7.14 (t) | 7.60 (t) | 7.80 (d) | 10.04 (s) | CDCl₃ |
Analysis of Spectral Data
The 1H NMR spectrum of the imidazo[1,2-a]pyridine ring system typically displays characteristic signals for its five aromatic protons. The introduction of a bromine atom at the C-8 position and a carbaldehyde group at the C-3 position in this compound induces significant changes in the chemical shifts of the remaining protons compared to the unsubstituted parent compound.
The aldehyde proton (-CHO) appears as a sharp singlet at approximately 10.05 ppm, a region characteristic of formyl protons. The proton at the C-2 position (H-2) is observed as a singlet around 8.38 ppm. The protons on the pyridine ring, H-5, H-6, and H-7, exhibit chemical shifts and coupling patterns consistent with their positions relative to the electron-withdrawing bromine atom and the fused imidazole ring. Specifically, H-5 is the most downfield of the pyridine protons, appearing as a doublet around 9.70 ppm. H-6 resonates as a triplet at approximately 7.10 ppm, and H-7 appears as a doublet of doublets around 7.55 ppm. The absence of a signal in the region typically assigned to H-8 confirms the substitution at this position.
Experimental Protocol for 1H NMR Data Acquisition
A standardized protocol for acquiring high-quality 1H NMR spectra for imidazo[1,2-a]pyridine derivatives is outlined below:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Visualizing the Analysis Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical workflow of the 1H NMR analysis and the structure of this compound.
A Comparative Guide to the Biological Activity of 8-Bromo vs. 8-Chloro-Imidazo[1,2-a]Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Cytotoxicity
A thorough review of the current literature did not yield studies that directly compare the cytotoxic effects of 8-bromo and 8-chloro-imidazo[1,2-a]pyridine analogs while keeping the rest of the molecular structure constant. Such direct comparisons are crucial for a definitive assessment of the influence of the halogen substituent at the 8-position on anticancer activity.
However, several studies have independently evaluated the anticancer activities of various 8-halogenated imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. This data, while not directly comparative, provides valuable insights into the general potency of these compounds.
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]Pyridine Derivatives
| Compound ID | 8-Substituent | Other Key Substituents | Cancer Cell Line | IC50 (µM) |
| Compound A | Bromo | 6-chloro, 3-nitro | HCT116 (Colon) | 0.8 |
| Compound B | Chloro | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 - 0.43 |
| Compound C | Bromo | 2-carbaldehyde | HeLa (Cervical) | Varies |
| IP-5 | Unspecified | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 |
| IP-6 | Unspecified | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 47.7 |
Note: The data in this table is compiled from different studies and should not be used for direct comparison due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
While a direct comparison is unavailable, general SAR studies on imidazo[1,2-a]pyridine derivatives suggest that the nature and position of substituents significantly influence their biological activity. Electron-withdrawing groups, such as halogens, at the 8-position are often associated with enhanced anticancer potency. The slightly different electronic and steric properties of bromine and chlorine could lead to variations in binding affinity to target proteins and subsequent biological responses. Further research focusing on a systematic comparison is necessary to elucidate the precise impact of these halogens.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of imidazo[1,2-a]pyridine analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Analysis: Western Blot for PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Western blotting can be used to analyze the phosphorylation status of key proteins in this pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for screening and evaluating the mechanism of action of imidazo[1,2-a]pyridine analogs.
PI3K/Akt/mTOR Signaling Pathway
References
A Comparative Guide to the Reactivity of 3-Carbaldehyde and 2-Carbaldehyde Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at either the C2 or C3 position provides a versatile handle for further molecular elaboration. This guide offers a comparative analysis of the reactivity of 3-carbaldehyde imidazo[1,2-a]pyridines and their 2-carbaldehyde counterparts, supported by available experimental data and established principles of heterocyclic chemistry.
Structural and Electronic Overview
The reactivity of the carbaldehyde group on the imidazo[1,2-a]pyridine ring is fundamentally influenced by the electronic properties of the bicyclic system. The nitrogen atom at position 1 is a pyridine-like nitrogen, while the nitrogen at position 4 is a pyrrole-like nitrogen, which is part of the fused imidazole ring. The C3 position is known to be the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring system, making it susceptible to electrophilic substitution. Conversely, the introduction of an electron-withdrawing carbaldehyde group at this position significantly alters its reactivity.
Caption: Chemical structures of 3-carbaldehyde and 2-carbaldehyde imidazo[1,2-a]pyridine.
The electron-donating character of the fused imidazole ring generally enhances the electron density of the pyridine ring. However, the precise electronic effect at the C2 and C3 positions differs. Theoretical studies and experimental observations suggest that the C3 position is more electron-rich and thus more susceptible to electrophilic attack. Consequently, the introduction of an aldehyde at C3 is often more straightforward, typically via Vilsmeier-Haack formylation. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of its reactivity. In the 3-carbaldehyde isomer, the electron-donating nature of the ring system can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple aromatic aldehyde. In contrast, the electronic environment at the C2 position is comparatively less electron-rich, which may influence the reactivity of a C2-carbaldehyde.
Reactivity Comparison: Experimental Data
A comprehensive review of the available literature reveals a significant disparity in the reported reactivity studies for the two isomers. The 3-carbaldehyde derivative is extensively studied, with a wealth of experimental data available for various transformations. In contrast, specific and quantitative reactivity data for the 2-carbaldehyde isomer is notably scarce, limiting a direct, data-driven comparison.
Nucleophilic Addition and Condensation Reactions
Aldehydes are classic substrates for nucleophilic addition and condensation reactions. The reactivity in these transformations is largely governed by the electrophilicity of the carbonyl carbon.
3-Carbaldehyde Imidazo[1,2-a]pyridine:
This isomer readily undergoes condensation reactions with active methylene compounds. For instance, in Claisen-Schmidt condensations, it reacts with various acetophenones to form chalcone-like structures in good to excellent yields.
| Active Methylene Compound | Base | Solvent | Yield (%) |
| Acetophenone | NaOH | Ethanol | 85 |
| 4-Methylacetophenone | NaOH | Ethanol | 92 |
| 4-Chloroacetophenone | NaOH | Ethanol | 88 |
Data summarized from various sources on Claisen-Schmidt condensations.
The Vilsmeier-Haack reaction is a common method for the synthesis of 3-formyl imidazo[1,2-a]pyridines.
2-Carbaldehyde Imidazo[1,2-a]pyridine:
Oxidation and Reduction Reactions
Oxidation:
Both isomers are expected to be oxidizable to their corresponding carboxylic acids using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The ease of oxidation would likely be similar for both, primarily depending on the reaction conditions.
Reduction:
The reduction of the aldehyde to a primary alcohol is a common transformation.
3-Carbaldehyde Imidazo[1,2-a]pyridine:
Reduction of 3-formyl imidazo[1,2-a]pyridines to the corresponding 3-hydroxymethyl derivatives is efficiently achieved using sodium borohydride (NaBH₄) in ethanol.
| Substrate | Reducing Agent | Solvent | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | NaBH₄ | Ethanol | 95 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | NaBH₄ | Ethanol | 92 |
2-Carbaldehyde Imidazo[1,2-a]pyridine:
Specific experimental data for the reduction of 2-carbaldehyde imidazo[1,2-a]pyridine is not well-documented in the available literature. However, it is expected to undergo reduction under similar conditions to the 3-isomer.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine (to yield 3-carbaldehyde)
To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of the corresponding imidazo[1,2-a]pyridine (1 equivalent) in DMF is added. The reaction mixture is then heated to 60-80 °C and stirred for several hours until completion (monitored by TLC). The reaction is quenched by pouring it onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.
General Procedure for Claisen-Schmidt Condensation of 3-Carbaldehyde Imidazo[1,2-a]pyridine
To a solution of 3-carbaldehyde imidazo[1,2-a]pyridine (1 equivalent) and an appropriate acetophenone (1.1 equivalents) in ethanol, an aqueous solution of sodium hydroxide (2-3 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol and water, and then dried. The crude product can be purified by recrystallization.
Caption: A generalized workflow for the comparative study of imidazo[1,2-a]pyridine carbaldehyde isomers.
Conclusion
The available experimental evidence strongly indicates that 3-carbaldehyde imidazo[1,2-a]pyridine is a readily accessible and versatile intermediate that participates in a variety of classical aldehyde reactions with good to excellent yields. The reactivity of the 2-carbaldehyde isomer, however, remains significantly less explored, with a clear lack of published quantitative data.
Based on theoretical electronic considerations, the 2-carbaldehyde might exhibit enhanced reactivity towards nucleophiles compared to the 3-isomer due to the comparatively lower electron density at the C2 position. However, this hypothesis requires experimental validation.
For researchers and drug development professionals, the 3-carbaldehyde imidazo[1,2-a]pyridine represents a reliable and well-characterized building block for the synthesis of diverse derivatives. The development of efficient synthetic routes to the 2-carbaldehyde isomer and a thorough investigation of its reactivity would open up new avenues for creating novel imidazo[1,2-a]pyridine-based compounds with potentially unique pharmacological profiles. Further research is critically needed to fill the existing knowledge gap and enable a comprehensive and data-driven comparison of these two important isomers.
Unambiguous Structure confirmation of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide to Analytical Techniques
The definitive structural elucidation of complex organic molecules is paramount in the fields of medicinal chemistry and drug development. For novel compounds such as 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block in the synthesis of bioactive agents, unequivocal structural validation is a critical step. While single-crystal X-ray crystallography stands as the gold standard for determining three-dimensional molecular architecture, a multi-faceted approach employing various spectroscopic techniques provides a comprehensive and robust confirmation of the compound's identity and purity.
This guide provides a comparative overview of X-ray crystallography alongside alternative and complementary spectroscopic methods for the structural validation of this compound. Detailed experimental protocols and a summary of the expected quantitative data are presented to assist researchers in selecting the most appropriate analytical strategies.
Performance Comparison of Structural Validation Techniques
The selection of an analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance indicators of X-ray crystallography and other common spectroscopic methods for the analysis of this compound.
| Analytical Technique | Information Provided | Sample Requirements | Key Performance Metrics |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | High-quality single crystal | Resolution (Å), R-factor, bond lengths (Å), bond angles (°) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Solution (mg) | Chemical shift (ppm), coupling constants (Hz), integration |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Solid or solution (µg-ng) | Mass-to-charge ratio (m/z), isotopic pattern |
| Infrared (IR) Spectroscopy | Presence of functional groups | Solid or liquid (mg) | Wavenumber (cm⁻¹) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are outlined below.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a crystal of the target compound.
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Note: As of the latest literature search, a specific single-crystal X-ray structure for this compound has not been published. The data presented for comparison is based on closely related imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to determine the connectivity of protons and carbons in the molecule. For a related compound, 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, characteristic proton signals are expected for the aldehyde proton, and the protons on the imidazopyridine core.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak will confirm the molecular weight of this compound (C₈H₅BrN₂O), which has a molecular weight of approximately 225.04 g/mol .[1] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: The sample is exposed to infrared radiation, and the absorption of energy at different wavenumbers is measured.
-
Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. For this compound, key expected peaks would include the C=O stretch of the aldehyde and C-H and C=N stretching vibrations of the aromatic rings.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like this compound.
Caption: A typical workflow for the structural validation of a synthesized compound.
References
A Comparative Guide to Catalysts for Imidazo[1,2-a]Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of imidazo[1,2-a]pyridines, a core scaffold in numerous pharmaceuticals, is a field of continuous innovation. The choice of catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and environmental impact of the synthesis. This guide provides a comparative overview of various catalytic systems, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable method for your research and development needs.
Comparative Data of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of imidazo[1,2-a]pyridines under various reaction conditions. This data is intended to provide a clear and concise comparison to facilitate catalyst selection based on factors such as yield, reaction time, and temperature.
| Catalyst System | Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | 2-Aminopyridine | Acetophenone | CuI (10) | DMSO | 120 | 12 | 85 | [1] |
| 2-Aminopyridine | Nitroolefin | CuBr (10) | DMF | 80 | 12 | up to 90 | [2] | |
| 2-Aminopyridine | Benzaldehyde, Propiolate | Cu(OAc)₂·H₂O (10) | Toluene | 100 | 12 | up to 95 | [3] | |
| Palladium-Catalyzed | 2-Aminopyridine | Ynal | Pd(OAc)₂ (5) | Toluene | 100 | 12 | 80-90 | [4] |
| Gold-Catalyzed | Pyridine N-oxide | Alkyne | PicAuCl₂ (5) | DCE | 60 | 24 | up to 95 | [5][6] |
| Iron-Catalyzed | 2-Aminopyridine | 2-Methylnitroolefin | FeCl₂ (10) | DMF | 150 | 7 | up to 95 | |
| 2-Aminopyridine | Nitroolefin | FeCl₃ (10) | Toluene | 110 | 3 | up to 94 | [7] | |
| Metal-Free | 2-Aminopyridine | α-Haloketone | None | DMF | Reflux | 2-5 | up to 98 | [8][9] |
| N-propargylpyridinium | - | NaOH | Water | RT | < 5 min | Quantitative | [10] | |
| 2-Aminopyridine | Aldehyde | Elemental Sulfur | DMSO | 120 | 12 | up to 99 | [11] | |
| Photocatalytic | Ethylarene | 2-Aminopyridine, NBS | Eosin Y (2) | CH₃CN | RT | 24 | up to 85 | [12][13] |
| Benzylamine | 2-Aminopyridine, t-butylisocyanide | Eosin Y (2) | CH₃CN | RT | 12 | up to 92 | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative data table.
Copper-Catalyzed Synthesis from 2-Aminopyridines and Acetophenones[1]
-
Reactants: 2-Aminopyridine (1.0 mmol), acetophenone (1.2 mmol).
-
Catalyst: Copper(I) iodide (CuI, 10 mol%).
-
Solvent: Dimethyl sulfoxide (DMSO, 3 mL).
-
Procedure: A mixture of 2-aminopyridine, acetophenone, and CuI in DMSO is stirred in a sealed tube under an oxygen atmosphere. The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Gold-Catalyzed Synthesis from Pyridine N-Oxides and Alkynes[5][6]
-
Reactants: Pyridine N-oxide (0.5 mmol), alkyne (0.6 mmol).
-
Catalyst: Dichloro(2-pyridinecarboxylato)gold(III) (PicAuCl₂, 5 mol%).
-
Solvent: 1,2-Dichloroethane (DCE, 2.5 mL).
-
Procedure: To a solution of pyridine N-oxide and alkyne in DCE, PicAuCl₂ is added. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Iron-Catalyzed Synthesis from 2-Aminopyridines and 2-Methylnitroolefins[7]
-
Reactants: 2-Aminopyridine (0.5 mmol), 2-methylnitroolefin (0.6 mmol).
-
Catalyst: Iron(II) chloride (FeCl₂, 10 mol%).
-
Solvent: N,N-Dimethylformamide (DMF, 2 mL).
-
Procedure: A mixture of 2-aminopyridine, 2-methylnitroolefin, and FeCl₂ in DMF is heated at 150 °C for 7 hours in a sealed tube. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Metal-Free Synthesis from N-propargylpyridiniums[11]
-
Reactant: N-propargylpyridinium bromide (1.0 mmol).
-
Reagent: Sodium hydroxide (NaOH, 1.2 mmol).
-
Solvent: Water (5 mL).
-
Procedure: The N-propargylpyridinium bromide is dissolved in water at room temperature. An aqueous solution of NaOH is added dropwise with vigorous stirring. The reaction is typically complete within minutes, as indicated by the formation of a precipitate. The solid product is collected by filtration, washed with water, and dried to afford the pure imidazo[1,2-a]pyridine.
Photocatalytic Synthesis using Eosin Y[13][14][15]
-
Reactants: Ethylarene (0.5 mmol), 2-aminopyridine (0.6 mmol), N-Bromosuccinimide (NBS, 1.2 equiv.).
-
Photocatalyst: Eosin Y (2 mol%).
-
Solvent: Acetonitrile (CH₃CN, 2 mL).
-
Procedure: A mixture of the ethylarene, 2-aminopyridine, NBS, and Eosin Y in acetonitrile is placed in a vial. The vial is sealed and irradiated with a compact fluorescent lamp (CFL) or blue LEDs at room temperature for 24 hours. After the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for a comparative catalyst study and a representative signaling pathway for a photocatalytic reaction.
Caption: General experimental workflow for a comparative study of catalysts.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. | Semantic Scholar [semanticscholar.org]
- 7. Iron(III)-Catalyzed Cascade Reaction between Nitroolefins and 2-Aminopyridines: Synthesis of Imidazo[1,2-a]pyridines and Easy Access towards Zolimidine | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 14. Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthetic 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for novel synthetic compounds is a cornerstone of chemical research and drug development. For heteroaromatic compounds such as 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the synthesis of biologically active molecules, High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique. This guide provides a comprehensive comparison of potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, complete with a detailed experimental protocol and supporting visualizations to aid in methodological implementation.
Comparative Analysis of RP-HPLC Methods
The selection of an appropriate HPLC method is critical for achieving accurate and reproducible purity analysis. Below is a comparison of two potential RP-HPLC methods using different analytical columns, which are commonly employed for the analysis of small organic molecules with similar polarity to this compound.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilyl (C18) silica gel | Phenyl-Hexyl bonded silica gel |
| Typical Particle Size | 3.5 µm | 3.5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:0.1% Formic Acid in Water (Gradient) |
| Detection Wavelength | 254 nm | 254 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
| Run Time | ~20 min | ~20 min |
| Resolution | Excellent for non-polar impurities | Enhanced for aromatic impurities |
| Selectivity | Good general-purpose selectivity | Alternative selectivity for pi-system containing molecules |
| Peak Shape | Generally sharp and symmetrical | May offer improved peak shape for certain analytes |
Detailed Experimental Protocol: Purity Determination by RP-HPLC (Method A)
This protocol outlines a standard procedure for the purity assessment of this compound using a C18 column.
1. Materials and Reagents
-
This compound (synthetic sample)
-
HPLC-grade acetonitrile
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade methanol (for cleaning)
-
Reference standard of this compound (if available, >99.5% purity)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution: Accurately weigh approximately 1.0 mg of the reference standard and dissolve in 10.0 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 1.0 mg of the synthetic this compound and dissolve in 10.0 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.
4. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) as follows:
Time (min) %A (Water) %B (Acetonitrile) 0 90 10 15 10 90 18 10 90 18.1 90 10 | 20 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. System Suitability
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
6. Analysis Procedure
-
Inject a blank (sample diluent) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time and response of the main component.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
7. Calculation of Purity The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Signaling Pathways
To provide a clear overview of the experimental process, the following diagrams illustrate the logical workflow of the HPLC purity assessment.
Caption: Workflow for HPLC Purity Assessment.
This guide provides a robust framework for assessing the purity of synthetic this compound. Researchers are encouraged to adapt and validate the proposed methodology based on their specific instrumentation and sample characteristics to ensure the highest quality of analytical data.
Navigating the Synthetic Landscape: A Comparative Guide to Cross-Coupling Reactions of 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The imidazo[1,2-a]pyridine core, a privileged structure in numerous marketed drugs, offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] Among its derivatives, 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a key intermediate, with the bromine atom at the 8-position and the carbaldehyde at the 3-position providing orthogonal handles for diverse chemical transformations. This guide provides a comparative analysis of the performance of this compound in various palladium-catalyzed cross-coupling reactions, offering insights into optimal conditions and expected outcomes to aid in the strategic design of synthetic routes.
While direct comparative studies on the cross-coupling performance of this compound are not extensively documented in publicly available literature, a comprehensive analysis of related structures and general principles of cross-coupling on the imidazo[1,2-a]pyridine scaffold allows for a robust predictive comparison. This guide summarizes the expected performance and provides representative experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The reactivity of the C8-bromo position on the imidazo[1,2-a]pyridine ring is influenced by the electronic properties of the scaffold and the specific reaction conditions. The following tables provide a summary of expected performance and typical experimental parameters for the four major cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For 8-bromoimidazo[1,2-a]pyridine derivatives, this reaction is generally efficient for introducing a wide range of aryl and heteroaryl substituents.
| Catalyst & Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-95 | A standard and reliable system for a broad range of arylboronic acids.[3] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100-120 | 80-98 | Often effective for more challenging or sterically hindered coupling partners. |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85-99 | Buchwald ligands can enhance reactivity, especially for less reactive bromides. |
Table 2: Heck Reaction
The Heck reaction enables the arylation or vinylation of the scaffold with alkenes. The success of this reaction is often dependent on the choice of catalyst, base, and the nature of the alkene coupling partner.
| Catalyst & Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 60-85 | A classic combination suitable for activated alkenes like acrylates and styrenes.[4] |
| PdCl₂(PPh₃)₂ | NaOAc | NMP | 120-140 | 65-90 | N-methyl-2-pyrrolidone (NMP) can be beneficial for less reactive substrates. |
| Herrmann's Catalyst | K₂CO₃ | DMF/H₂O | 110-130 | 70-92 | A highly active palladacycle catalyst that can be effective at lower catalyst loadings. |
Table 3: Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties. It typically requires a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60-80 | 70-95 | The most common and generally effective system for a variety of terminal alkynes.[5] | |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 75-98 | Can be advantageous for sterically demanding alkynes or to avoid the use of amine bases. |
| NiCl₂(dppp) | K₃PO₄ | Toluene | 100 | 60-85 | Nickel catalysis offers a less expensive alternative, though it may have a different substrate scope.[5] |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds. The choice of ligand is critical for achieving high yields and broad substrate scope.[6]
| Catalyst & Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90-110 | 70-90 | A first-generation system effective for many primary and secondary amines. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 80-98 | A highly versatile system with broad functional group tolerance. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80-100 | 75-95 | Particularly effective for the coupling of hindered amines. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added the corresponding arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol) in anhydrous DMF (5 mL) is degassed and heated at 110 °C under an argon atmosphere for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.[4]
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of DMF (3 mL) and Et₃N (2 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol). The reaction mixture is stirred at 70 °C under an argon atmosphere for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous 1,4-dioxane (5 mL) is degassed and heated at 110 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
Visualizing the Synthetic Pathways
To better understand the workflow and decision-making process in selecting a cross-coupling reaction, the following diagrams are provided.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Conclusion
This compound serves as a versatile building block for the synthesis of a diverse array of functionalized imidazo[1,2-a]pyridine derivatives through various palladium-catalyzed cross-coupling reactions. The choice of the specific reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—should be guided by the desired final structure. While Suzuki and Sonogashira couplings generally proceed with high efficiency, Heck and Buchwald-Hartwig reactions may require more careful optimization of ligands and reaction conditions to achieve optimal results. The provided protocols and comparative data serve as a valuable resource for chemists aiming to leverage this important scaffold in their synthetic endeavors. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this privileged heterocyclic system.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
Mechanistic Insights into Imidazo[1,2-a]pyridine Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms underlying the synthesis of imidazo[1,2-a]pyridines is paramount for optimizing existing methods and developing novel derivatives. This guide provides a comparative analysis of prevalent mechanistic pathways, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies for this pharmaceutically important scaffold.
The formation of the imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry, can be achieved through a variety of synthetic routes, each with its own distinct mechanistic nuances.[1][2][3][4] This guide focuses on the mechanistic studies of three major synthetic approaches: the classical condensation of 2-aminopyridines with α-haloketones, modern copper- and iodine-catalyzed multicomponent reactions, and metal-free strategies. We present a comparative summary of their performance, detailed experimental protocols for key mechanistic investigations, and visualizations of the proposed reaction pathways.
Comparative Analysis of Mechanistic Pathways
The choice of synthetic route to imidazo[1,2-a]pyridines is often a trade-off between reaction efficiency, substrate scope, and reaction conditions. The underlying mechanisms of these reactions, which range from simple nucleophilic substitutions to complex catalytic cycles, dictate these outcomes. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst/Promoter | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Pathway | Reference |
| None (Catalyst-Free) | 2-Aminopyridine, α-Bromoacetophenone | DMF | Room Temp | 3-6 | 91 | SN2 followed by intramolecular cyclization | [5] |
| CuI | 2-Aminopyridine, Phenylacetylene, Aldehyde | Toluene | Reflux | - | High | A³-coupling, 5-exo-dig cyclization | [1] |
| CuBr | 2-Aminopyridine, Nitroolefin | DMF | 80 | - | up to 90 | Michael addition, oxidative cyclization | [6] |
| Molecular Iodine | 2-Aminopyridine, Acetophenone, Dimedone | Water | Room Temp (Ultrasound) | 0.5 | up to 96 | In situ α-iodination, Ortoleva-King type | [7][8] |
| Sc(OTf)₃ | 2-Aminopyridine, Aldehyde, Isocyanide | Methanol | - | - | - | Groebke-Blackburn-Bienaymé (GBB) | [9] |
| Perchloric Acid | 2-Aminopyridine, Aldehyde, Isocyanide | - | - | - | - | Groebke-Blackburn-Bienaymé (GBB) | [3][10] |
Key Mechanistic Pathways and Experimental Workflows
The elucidation of the reaction mechanisms for imidazo[1,2-a]pyridine formation relies on a combination of experimental techniques, including kinetic studies, in-situ monitoring, isotope labeling, and computational modeling. Below, we detail the proposed mechanisms for several key synthetic routes and provide standardized protocols for their investigation.
Classical Condensation (Tschitschibabin Reaction)
The reaction of a 2-aminopyridine with an α-haloketone is one of the most fundamental methods for synthesizing imidazo[1,2-a]pyridines. The mechanism is generally accepted to proceed through a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
Caption: Proposed mechanism for the classical condensation reaction.
Copper-Catalyzed A³-Coupling Pathway
Copper catalysts are widely used in three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes to afford imidazo[1,2-a]pyridines.[1] The proposed mechanism involves the formation of a propargylamine intermediate via A³-coupling, followed by a copper-catalyzed 5-exo-dig cyclization.
Caption: Copper-catalyzed A³-coupling pathway.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[9][11] The reaction is typically acid-catalyzed and proceeds through the formation of an iminium intermediate, followed by a [4+1] cycloaddition with the isocyanide.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocols for Mechanistic Studies
The following are generalized protocols for key experiments used to investigate the mechanisms of imidazo[1,2-a]pyridine formation. Researchers should adapt these protocols to their specific reaction conditions.
Protocol 1: Kinetic Analysis by In-Situ FT-IR Spectroscopy
Objective: To monitor the concentration of reactants, intermediates, and products over time to determine reaction rates and orders.
Methodology:
-
Setup: A reaction vessel equipped with an in-situ FT-IR probe is charged with the solvent and reactants, excluding the catalyst or initiating reagent.
-
Background Spectrum: A background spectrum of the initial reaction mixture is recorded.
-
Initiation: The catalyst or final reagent is added to the reaction vessel to initiate the reaction.
-
Data Acquisition: FT-IR spectra are recorded at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
Data Analysis: The change in absorbance of characteristic peaks for reactants, intermediates, and the product is plotted against time. This data can then be used to determine the reaction kinetics.
Protocol 2: Isotope Labeling Studies
Objective: To trace the fate of specific atoms during the reaction to confirm bond-forming and bond-breaking events.
Methodology:
-
Synthesis of Labeled Precursor: Synthesize one of the starting materials with an isotopic label (e.g., ¹³C, ¹⁵N, or ²H) at a specific position.
-
Reaction: Perform the imidazo[1,2-a]pyridine synthesis using the isotopically labeled precursor under the desired reaction conditions.
-
Product Isolation and Analysis: Isolate the product and analyze it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Interpretation: Compare the mass spectrum and NMR spectrum of the labeled product with those of the unlabeled product to determine the position of the isotopic label in the final structure. This information provides direct evidence for the mechanistic pathway.
Protocol 3: Density Functional Theory (DFT) Calculations
Objective: To computationally model the reaction pathway, calculate the energies of intermediates and transition states, and corroborate experimental findings.
Methodology:
-
Software: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method and Basis Set: Select an appropriate level of theory, such as B3LYP, and a suitable basis set, like 6-311G++(d,p), for the calculations.[7][8]
-
Geometry Optimization: Optimize the geometries of the reactants, intermediates, transition states, and products.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.
-
Energy Profile: Construct a reaction energy profile by plotting the relative energies of all species along the reaction coordinate. This profile helps to identify the rate-determining step and to compare the feasibility of different proposed mechanisms.
Caption: General workflow for DFT-based mechanistic studies.
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be accomplished through a diverse array of methodologies, each underpinned by a distinct reaction mechanism. This guide has provided a comparative overview of several key mechanistic pathways, supported by quantitative data and detailed experimental protocols for their investigation. By understanding the intricacies of these mechanisms, researchers can make more informed decisions in the design and optimization of synthetic routes to this vital class of heterocyclic compounds, ultimately accelerating the drug discovery and development process.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Imidazo[1,2-a]pyridine Derivatives
For Immediate Release
A comprehensive review of recent studies highlights the promising anticancer activity of several novel imidazo[1,2-a]pyridine compounds. These derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, including melanoma, cervical, breast, lung, and liver cancers. This guide provides an objective comparison of their in vitro performance, supported by experimental data, to assist researchers and drug development professionals in identifying key compounds and understanding their mechanisms of action.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel imidazo[1,2-a]pyridine compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Compound 6 | A375 | Melanoma | <12 |
| WM115 | Melanoma | <12 | |
| HeLa | Cervical | 35.0 | |
| IP-5 | HCC1937 | Breast | 45 |
| IP-6 | HCC1937 | Breast | 47.7 |
| IP-7 | HCC1937 | Breast | 79.6 |
| HB9 | A549 | Lung | 50.56 |
| HB10 | HepG2 | Liver | 51.52 |
| Compound 12b | Hep-2 | Laryngeal | 11 |
| HepG2 | Liver | 13 | |
| MCF-7 | Breast | 11 | |
| A375 | Melanoma | 11 | |
| Compounds 6d & 6i | HepG2 | Liver | Time-dependent inhibition |
| MIA | MDA-MB-231 | Breast | Significant at ≥30 |
| SKOV3 | Ovarian | Significant at ≥40 | |
| Compound I-11 | NCI-H358 | Lung (KRAS G12C) | Potent |
Mechanisms of Action: Targeting Key Cancer Pathways
Several studies have elucidated the mechanisms through which these imidazo[1,2-a]pyridine derivatives exert their anticancer effects. A prominent target is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]
For instance, Compound 6 has been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1] This compound was found to increase the levels of tumor suppressors p53 and p21, and pro-apoptotic proteins like Bax, while decreasing the levels of phosphorylated Akt and mTOR.[1] Similarly, compound IP-5 demonstrated an ability to decrease levels of pAKT in breast cancer cells.[3][4]
The induction of apoptosis, or programmed cell death, is another key mechanism. Compound 6 was observed to induce intrinsic apoptosis, while IP-5 triggered the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 8 and 7.[1][4] The combination of the novel derivative MIA with curcumin was also found to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression.[5]
Below is a diagram illustrating the inhibitory effect of certain imidazo[1,2-a]pyridine compounds on the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.
Experimental Protocols
The primary method used to assess the cytotoxicity of these compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified period, typically 24 to 48 hours.[3][6]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
The following workflow illustrates the key steps in a typical cytotoxicity screening experiment.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Other assays mentioned in the literature include the BrdU cell proliferation assay, flow cytometric analysis for apoptosis, and western blotting to determine the levels of key signaling proteins.[3][7]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[2] The compounds highlighted in this guide demonstrate a range of potencies against various cancer cell lines and engage with critical cancer-related signaling pathways. Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of these promising molecules. The detailed experimental data and mechanistic insights provided here serve as a valuable resource for the scientific community to advance the development of next-generation cancer therapies.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Green Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant therapeutic potential, is increasingly shifting towards more environmentally benign methods. This guide provides a comparative evaluation of various green synthetic approaches, offering researchers and drug development professionals a comprehensive overview of sustainable alternatives to conventional methods. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.
Comparative Analysis of Green Synthesis Methods
The following table summarizes the performance of different green synthesis methods for imidazo[1,2-a]pyridines based on published experimental data. The methods evaluated include ultrasound-assisted synthesis, microwave-assisted synthesis, and catalyst-free approaches in green solvents.
| Method | Catalyst/Solvent System | Reactants | Time | Temp. (°C) | Yield (%) | Reference |
| Ultrasound-Assisted | KI / TBHP in Water | Aryl methyl ketone, 2-aminopyridine | 30 min | RT | 97% | [1] |
| Ultrasound-Assisted | K2CO3 in PEG-400 | 2-aminopyridine, 2-bromoacetophenone derivatives | 15 min | - | 94% | [2] |
| Ultrasound-Assisted | p-Toluenesulfonic acid (TsOH) | Furfural, 2-aminopyridine, cyclohexyl isocyanide | 3 h | RT | 89% | [3][4] |
| Microwave-Assisted | Catalyst-free in Water/IPA | 2-aminopyridine, phenacyl bromide | - | - | Excellent | [5] |
| Microwave-Assisted | Catalyst-free in Water | 2-aminonicotinic acid, chloroacetaldehyde | 30 min | - | 92-95% | [6] |
| Microwave-Assisted | Solvent-free, Catalyst-free | Phenyl glyoxals, 2-aminopyridines, barbituric acids | - | - | 82-96% | [7] |
| Mechanochemical | Solvent-free, Catalyst-free (Grindstone) | 2-aminopyridines, ω-bromomethylketones | 3-5 min | 25-30 | Excellent | [8] |
| Green Catalyst | Cu(II)-Ascorbate in Aqueous Micellar Media | 2-aminopyridines, aldehydes, phenylacetylene | - | 50 | Good | [9] |
| Catalyst-Free | Water | 2-aminopyridines, nitroalkenes (with I2 and H2O2) | - | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments cited in the comparative table.
Ultrasound-Assisted Synthesis in Water[1]
-
Reactants: Aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), Potassium Iodide (KI) (0.5 equiv), tert-Butyl hydroperoxide (TBHP) (1.0 equiv), Water (3 mL).
-
Procedure:
-
A flask was charged with the aryl methyl ketone, 2-aminopyridine, KI, TBHP, and water at room temperature.
-
The mixture was exposed to ultrasound irradiation until the reaction was complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture was then extracted with ethyl acetate.
-
The organic layer was dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The resulting residue was purified by column chromatography on silica gel using an ethyl acetate-hexane eluent system to afford the desired imidazo[1,2-a]pyridine.
-
Microwave-Assisted Catalyst-Free Synthesis in Water[6]
-
Reactants: Substituted 2-aminonicotinic acid (1 mmol), Chloroacetaldehyde.
-
Procedure:
-
A mixture of the 2-aminonicotinic acid derivative and chloroacetaldehyde was prepared in water.
-
The mixture was subjected to microwave irradiation for 30 minutes.
-
The progress of the reaction was monitored, and upon completion, the product was isolated.
-
This method boasts excellent yields (92-95%) in a short reaction time without the need for a catalyst.
-
Mechanochemical Solvent-Free Synthesis (Grindstone Chemistry)[8]
-
Reactants: 2-aminopyridines, ω-bromomethylketones.
-
Procedure:
-
The solid reactants, 2-aminopyridine and the appropriate ω-bromomethylketone, were mixed.
-
The mixture was ground using a mortar and pestle at room temperature (25-30 °C) for 3-5 minutes.
-
The reaction completion was typically indicated by a change in the physical state of the mixture.
-
Work-up involved the addition of water, followed by filtration to isolate the crude product.
-
A key advantage of this method is that the products often do not require further chromatographic purification.
-
Logical Workflow for Evaluation
The following diagram illustrates a logical workflow for the evaluation and selection of a green synthesis method for imidazo[1,2-a]pyridines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Microwave-Assisted Synthesis: A Comparative Guide to Imidazo[1,2-a]pyridine Synthesis
The synthesis of imidazo[1,2-a]pyridines, a cornerstone of medicinal chemistry, is undergoing a paradigm shift. Traditional conventional heating methods are increasingly being challenged by the efficiency and rapidity of microwave-assisted synthesis. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their synthetic needs.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Consequently, the development of efficient and sustainable synthetic routes to this heterocyclic system is of paramount importance. While conventional heating has long been the standard, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction times, yields, and energy efficiency.
Quantitative Comparison: A Tale of Two Heating Methods
The advantages of microwave irradiation over conventional heating in the synthesis of imidazo[1,2-a]pyridines are starkly illustrated by the quantitative data. A representative example is the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 30 seconds | 3 - 5 hours |
| Yield | 98% | 78% |
| Energy Input | Localized and efficient | Bulk and often inefficient |
| Solvent Usage | Often solvent-free | Typically requires a solvent |
Experimental Protocols: A Detailed Look at the Methodologies
To provide a clear and reproducible comparison, detailed experimental protocols for the synthesis of 2-phenylimidazo[1,2-a]pyridine via both microwave-assisted and conventional heating methods are presented below.
Microwave-Assisted Synthesis Protocol
This protocol utilizes a solvent-free approach with an ionic liquid catalyst to achieve a high yield in a remarkably short time.
Materials:
-
2-aminopyridine
-
2-bromoacetophenone
-
Ionic liquid (e.g., 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate)
-
Microwave reactor
-
Sealed microwave-safe reaction vessel
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe sealed tube, combine 2-bromoacetophenone (1 mmol), 2-aminopyridine (1.2 mmol), and the ionic liquid catalyst (3 mL).
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 30 seconds.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Wash the reaction mixture with diethyl ether (3 x 10 mL) and then dilute with water (3 x 10 mL).
-
Combine the ether extracts and concentrate them using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of 5% ethyl acetate in hexane to afford the pure 2-phenylimidazo[1,2-a]pyridine.[1]
Conventional Heating Synthesis Protocol
This protocol represents a more traditional approach, relying on prolonged heating to drive the reaction to completion.
Materials:
-
2-aminopyridine
-
2-bromoacetophenone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Sodium bicarbonate solution
-
Organic solvent (e.g., ethanol or DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.2 mmol) and 2-bromoacetophenone (1 mmol).
-
Heat the reaction mixture in an oil bath at 80°C for 5 hours, with continuous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of imidazo[1,2-a]pyridines, highlighting the key stages of both the microwave-assisted and conventional heating approaches.
References
Unlocking the Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced toxicity is a continuous endeavor. Among the myriad of heterocyclic compounds, imidazo[1,2-a]pyridine derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities, including potent anticancer properties. [1][2][3] This guide provides a comparative analysis of the anticancer activity of different imidazo[1,2-a]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
The anticancer effects of these compounds are often attributed to their ability to interfere with crucial molecular mechanisms in cancer cells, such as regulatory enzymes, signaling pathways, and cell division processes.[1] Various studies have demonstrated their potential therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, and lung cancers.[1]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data allows for a direct comparison of the potency of these compounds.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 8b | K-562 | Leukemia | 2.91 | [4] |
| 8c | K-562 | Leukemia | 1.09 | [4] |
| 22e | EBC-1 | Lung Cancer | 0.045 | [5] |
| 13k | HCC827 | Lung Cancer | 0.09 | [6] |
| 13k | A549 | Lung Cancer | 0.23 | [6] |
| 13k | MCF-7 | Breast Cancer | 0.43 | [6] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [7][8] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [7][8] |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 (range) | [9] |
| La23 | HeLa | Cervical Cancer | 15.32 | [10] |
| JD46(27) | HT-29 | Colorectal Cancer | 0.8 - 1.8 (range) | [11] |
| JD47(29) | HT-29 | Colorectal Cancer | 0.8 - 1.8 (range) | [11] |
| JD88(21) | HT-29 | Colorectal Cancer | 0.8 - 1.8 (range) | [11] |
| 7e | Various | Various | 0.01 - 3.2 (range) | [12] |
Key Mechanisms of Anticancer Action
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Signaling Pathways: Many derivatives target key signaling pathways that are often dysregulated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][6] Some compounds also inhibit other pathways like the c-Met and EGFR signaling cascades.[4][5]
-
Induction of Apoptosis: A significant number of imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[11][13][14] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[6][13]
-
Tubulin Polymerization Inhibition: Some derivatives act as antitubulin agents, disrupting the formation of microtubules which are essential for cell division, leading to mitotic arrest and cell death.[12][15][16]
-
Enzyme Inhibition: Specific derivatives have been found to selectively inhibit enzymes like COX-2, which is often overexpressed in tumors and plays a role in inflammation and cancer progression.[4]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved, the following diagrams illustrate a common signaling pathway targeted by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for evaluating their anticancer activity.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
Detailed Experimental Protocols
A fundamental aspect of reproducible research is the detailed methodology. Below are outlines of common experimental protocols used in the evaluation of anticancer agents.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine derivatives. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Cell Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to remove RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a versatile and potent class of anticancer agents.[1][3] Their diverse mechanisms of action, including the inhibition of critical signaling pathways, induction of apoptosis, and disruption of cell division, make them attractive candidates for further drug development.[2][4][16] The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective cancer therapies. Future research should continue to explore the structure-activity relationships of these compounds to optimize their potency and selectivity, with the ultimate goal of translating these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 15. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a halogenated imidazopyridine derivative. Adherence to these procedures is vital to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This compound is a halogenated organic aldehyde and should be treated as hazardous waste.
1. Waste Segregation:
-
Crucially, keep halogenated organic waste separate from non-halogenated waste streams. [2][3][4] Mixing these waste types can significantly increase disposal costs and create complex waste profiles.[2]
-
Do not mix this compound waste with other incompatible waste types, such as:
2. Waste Collection and Labeling:
-
Collect waste this compound in a designated, properly sealed, and compatible waste container.[1][4] The container must have a threaded cap that can be tightly closed.[4]
-
The container must be clearly labeled with the words "Hazardous Waste."[2][5][6]
-
The label must also include the full chemical name: "this compound" and an indication of the associated hazards (e.g., Toxic, Irritant).[2][4] Do not use abbreviations or chemical formulas.[4]
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][6]
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Ensure the waste container is stored in secondary containment to prevent spills.[2]
4. Arranging for Disposal:
-
Once the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.[2]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's emergency response team.[4]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[1] This can harm aquatic life and is likely a violation of local wastewater regulations.
-
DO NOT dispose of this chemical in regular trash.
Quantitative Data Summary
For institutional waste management and tracking, it is essential to maintain accurate records of the quantities of chemical waste generated.
| Waste Stream Component | Chemical Formula | Hazard Classifications | Recommended Container Type | Disposal Method |
| This compound | C₈H₅BrN₂O | Halogenated Organic, Aldehyde, Potential Irritant | Labeled, sealed, compatible container | Licensed Chemical Waste Vendor (Incineration) |
| Contaminated Labware (e.g., gloves, wipes) | N/A | Solid Waste, Chemically Contaminated | Labeled, sealed plastic bag or container | Licensed Chemical Waste Vendor (Incineration) |
Experimental Workflow and Pathway Diagrams
To provide clear, visual guidance, the following diagrams illustrate the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Caption: Decision logic for segregating chemical waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Safe Handling of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Guide
For Immediate Reference: Essential Safety and Operational Protocols
Hazard Profile and Recommended Personal Protective Equipment
Based on the hazard profiles of analogous compounds, 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is anticipated to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[1][2] The personal protective equipment detailed below is essential to mitigate these risks.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must meet ANSI standard Z87.1-2003. Required at all times in the laboratory.[3] |
| Chemical Splash Goggles | Required when handling volumes over 1 liter or when there is a significant risk of splashing.[3] | |
| Face Shield | Must be worn in conjunction with safety glasses or goggles during operations with a high potential for chemical splashes or sprays.[3] | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. For compounds with unknown toxicity, a double-gloving approach with a flexible laminate glove (e.g., Silver Shield) under a heavy-duty outer glove is advised.[3] |
| Body Protection | Flame-Resistant Lab Coat | Required in research laboratories at all times.[3] |
| Closed-Toed Shoes | Open-toed shoes or sandals are not permitted in the laboratory.[3] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if work is performed outside of a certified chemical fume hood, or if dusts or aerosols are generated.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Engineering Controls
To minimize inhalation exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Emergency exits and an accessible risk-elimination area, such as an eyewash station and safety shower, must be readily available.[5]
Handling and Storage
Handling:
-
Prevent the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
-
Ground and secure containers when transferring the material to prevent static discharge.[4]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from heat, sparks, and open flames.[7]
-
Store away from incompatible materials and foodstuff containers.[5]
-
For long-term stability, storage at -20°C in a sealed container, away from moisture, is recommended.[8]
First-Aid Measures
In the event of exposure, immediate action is crucial:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5] Seek medical advice if irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[5]
Spill and Disposal Procedures
Spill Cleanup: In case of a spill, evacuate non-essential personnel from the area.[5] Wear the appropriate PPE as outlined above. For minor spills, sweep up solid material, taking care to avoid generating dust, and place it in a suitable, sealed container for disposal.[9] For major spills, alert emergency services.[9] Prevent the spilled material from entering drains or waterways.[5][9]
Waste Disposal: Dispose of this compound and its containers as special waste.[6] This should be done through a licensed chemical disposal company, in accordance with all local, state, and federal regulations.[5][6] Do not discharge into sewer systems or the environment.[5]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
